3-Amino-5-(3-chlorophenyl)benzoic acid
Description
Properties
IUPAC Name |
3-amino-5-(3-chlorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIUISCPOGZCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689550 | |
| Record name | 5-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-90-8 | |
| Record name | 5-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 3-Amino-5-(3-chlorophenyl)benzoic acid: A Comprehensive Technical Guide
Executive Summary & Mechanistic Overview
The compound 3-Amino-5-(3-chlorophenyl)benzoic acid is a highly functionalized biphenyl derivative. Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their predictable conformational geometry and ability to project pharmacophores into distinct spatial quadrants. This specific molecule features three critical functional handles: a carboxylic acid, a primary amine, and a meta-chloro substituent on the distal phenyl ring.
Synthesizing this target requires the selective formation of a carbon-carbon bond between two aromatic systems. The most robust and scalable method for this transformation is the Suzuki-Miyaura cross-coupling reaction , which utilizes an aryl halide and an arylboronic acid in the presence of a palladium catalyst[1].
Retrosynthetic Analysis & Strategic Causality
To ensure high yields and scientific integrity, the synthetic route must be designed to mitigate side reactions.
Substrate Selection: Directly coupling 3-amino-5-bromobenzoic acid with 3-chlorophenylboronic acid is possible[2], but the presence of a free carboxylic acid can coordinate with the palladium catalyst, leading to deactivation. Furthermore, free acids neutralize the basic conditions required for the transmetalation step of the Suzuki cycle, necessitating a large excess of base. This excess base can inadvertently promote the protodeboronation of the boronic acid, destroying the starting material.
The Solution: We employ a protection strategy using Methyl 3-amino-5-bromobenzoate [3]. By masking the carboxylic acid as a methyl ester, we maintain a neutral, highly soluble electrophile that reacts cleanly in the cross-coupling step. Following the formation of the biphenyl core, a mild basic saponification is utilized to reveal the final 3-Amino-5-(3-chlorophenyl)benzoic acid.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data & Reagent Parameters
The following table summarizes the stoichiometric requirements for the two-step synthesis.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (Scale) |
| Methyl 3-amino-5-bromobenzoate | Electrophile | 230.06 | 1.00 | 2.30 g (10 mmol) |
| 3-Chlorophenylboronic acid | Nucleophile | 156.37 | 1.20 | 1.88 g (12 mmol) |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 816.64 | 0.05 | 408 mg (0.5 mmol) |
| Sodium Carbonate (Na₂CO₃) | Base | 105.99 | 2.50 | 2.65 g (25 mmol) |
| 1,4-Dioxane / H₂O (4:1) | Solvent | N/A | N/A | 50 mL |
| Lithium Hydroxide (LiOH·H₂O) | Saponification Base | 41.96 | 3.00 | 1.26 g (30 mmol) |
Step-by-Step Experimental Protocols
Every protocol described below is designed as a self-validating system, ensuring that intermediate quality controls dictate the progression to the next step.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of Methyl 3-amino-5-(3-chlorophenyl)benzoate.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-amino-5-bromobenzoate (2.30 g, 10 mmol) and 3-Chlorophenylboronic acid (1.88 g, 12 mmol)[4].
-
Solvent & Base Addition: Add 40 mL of 1,4-Dioxane and 10 mL of an aqueous solution containing Na₂CO₃ (2.65 g, 25 mmol).
-
Degassing (Critical Step): Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon gas for exactly 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, stalling the catalytic cycle.
-
Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol). Replace the septum and sparge for an additional 5 minutes.
-
Reaction Execution: Attach a reflux condenser and heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.
-
Workup & Validation: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (50 mL). Transfer the filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer with brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 8:2) to afford the intermediate ester.
Step 2: Ester Saponification & Zwitterion Isolation
Objective: Hydrolysis to 3-Amino-5-(3-chlorophenyl)benzoic acid.
-
Hydrolysis: Dissolve the purified Methyl 3-amino-5-(3-chlorophenyl)benzoate in a solvent mixture of THF/MeOH/H₂O (20 mL / 10 mL / 10 mL). Add LiOH·H₂O (1.26 g, 30 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc, 7:3) until the starting material spot completely disappears.
-
Volatile Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH, leaving a basic aqueous solution.
-
Isoelectric Precipitation (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. Stop the addition when the pH reaches ~4.5. Causality: The target molecule contains both a basic amine and an acidic carboxyl group. At pH 4.5 (its approximate isoelectric point), the molecule exists predominantly as a neutral zwitterion, minimizing its aqueous solubility and forcing it to precipitate as a solid.
-
Isolation: Filter the resulting precipitate through a Büchner funnel, wash with ice-cold distilled water (2 × 10 mL), and dry under high vacuum at 50 °C for 12 hours to afford the pure title compound.
Step-by-step synthetic workflow for the target biphenyl compound.
Analytical Validation
To confirm the successful synthesis and purity of 3-Amino-5-(3-chlorophenyl)benzoic acid, the following analytical validations should be performed:
-
LC-MS (ESI): Expected mass [M+H]⁺ = 248.04 m/z. The presence of a 3:1 isotopic pattern will confirm the retention of the chlorine atom.
-
¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.8 ppm) from the intermediate. The broad singlet for the -NH₂ group should integrate to 2 protons, and the aromatic region (6.8 - 8.0 ppm) should display the characteristic splitting pattern of the 1,3,5-trisubstituted and 1,3-disubstituted benzene rings.
References
- Google Patents. "WO2019057946A1 - Multi-cyclic aromatic compounds as factor d inhibitors". WIPO.
- Google Patents. "WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof". WIPO.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. WO2019057946A1 - Multi-cyclic aromatic compounds as factor d inhibitors - Google Patents [patents.google.com]
- 4. CAS 63503-60-6: 3-Chlorophenylboronic acid | CymitQuimica [cymitquimica.com]
Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 3-Amino-5-(3-chlorophenyl)benzoic Acid
Executive Summary
As drug discovery pivots toward rigidified, multi-functional scaffolds, biphenyl derivatives have emerged as privileged pharmacophores. 3-Amino-5-(3-chlorophenyl)benzoic acid (Molecular Formula: C13H10ClNO2) is a highly versatile, bifunctional building block. Featuring an aniline moiety, a carboxylic acid, and a lipophilic meta-chlorophenyl ring, this compound provides orthogonal handles for late-stage functionalization. This whitepaper details its physicochemical profile, mechanistic synthesis via Suzuki-Miyaura cross-coupling, and protocols for its integration into medicinal chemistry pipelines.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical properties of 3-amino-5-(3-chlorophenyl)benzoic acid is critical for predicting its behavior in both synthetic workflows and biological assays. The central benzene ring is 1,3,5-substituted, projecting the three functional groups at 120-degree vectors. This geometry is ideal for fitting into distinct sub-pockets of target proteins, such as the hinge region of kinases or the hydrophobic clefts of aldo-keto reductases.
The compound exhibits amphoteric behavior due to the presence of both an acidic carboxyl group and a basic aniline group. Based on the foundational properties of its precursor, 3-aminobenzoic acid, which has a well-documented 1[1], the biphenyl derivative is expected to have a slightly lower pKa due to the electron-withdrawing nature of the meta-chlorophenyl group.
Table 1: Quantitative Physicochemical Data
| Property | Value / Estimate | Causality / Implication |
| Molecular Formula | C13H10ClNO2 | Defines the biphenyl core with orthogonal functional groups. |
| Molecular Weight | 247.68 g/mol | Low MW allows for extensive derivatization without exceeding Lipinski's Rule of 5. |
| pKa (Carboxylic Acid) | ~4.6 (Estimated) | Slightly more acidic than standard 3-aminobenzoic acid[2] due to the inductive effect of the chlorophenyl ring. |
| pKa (Aniline Conjugate) | ~3.5 (Estimated) | Weakly basic; requires strong acids for full protonation. |
| Isoelectric Point (pI) | ~4.1 | Minimum aqueous solubility occurs at this pH, critical for workup and isolation. |
| LogP | ~3.8 (Estimated) | The meta-chloro group significantly enhances lipophilicity, improving membrane permeability. |
Mechanistic Synthesis & Retrosynthetic Pathways
The most efficient route to construct the biphenyl core of 3-amino-5-(3-chlorophenyl)benzoic acid is through a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction couples 3-amino-5-bromobenzoic acid with 3[3]. The choice of catalyst and base is paramount: Pd(PPh3)4 provides the necessary electron-rich environment to facilitate oxidative addition into the C-Br bond, while a base like K2CO3 accelerates the transmetalation step by forming a reactive boronate complex[4].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling to synthesize the biphenyl core.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system; the pH-dependent workup ensures that only the amphoteric product is isolated, leaving behind unreacted starting materials and catalyst residues.
-
Reagent Preparation: Charge a flame-dried Schlenk flask with 3-amino-5-bromobenzoic acid (1.0 equiv) and 3-chlorophenylboronic acid (1.2 equiv). The slight excess of boronic acid compensates for potential protodeboronation side reactions.
-
Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 equiv) and K2CO3 (2.0 equiv) to drive the 4[4].
-
Solvent Introduction: Introduce a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.
-
Reaction Execution: Heat the biphasic mixture to 80 °C under an argon atmosphere for 8–12 hours with vigorous stirring[4]. Monitor the consumption of the aryl bromide via LC-MS.
-
pH-Directed Workup (Self-Validating Step): Cool the reaction to room temperature and partition with ethyl acetate and water. Discard the organic layer (which contains triphenylphosphine oxide and homocoupled byproducts). Acidify the aqueous layer dropwise with 1M HCl until the pH reaches ~4.1 (the isoelectric point).
-
Isolation: The target compound will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
Reactivity & Derivatization Potential
The true value of 3-amino-5-(3-chlorophenyl)benzoic acid lies in its orthogonal reactivity. The carboxylic acid and the aniline group can be functionalized independently without the need for complex protecting group strategies, provided the correct coupling reagents are selected.
-
Amide Coupling (Carboxyl Reactivity): The carboxylic acid can be converted into various benzamides using standard coupling reagents like EDC/HOBt or HATU. Because the aniline nitrogen is relatively non-nucleophilic (due to the electron-withdrawing biphenyl system), self-polymerization is minimized, allowing for selective coupling with more nucleophilic primary aliphatic amines.
-
Buchwald-Hartwig Amination (Aniline Reactivity): The aniline group can undergo palladium-catalyzed C-N cross-coupling with aryl halides. Causality: Due to the reduced nucleophilicity of this specific aniline, highly active precatalysts (e.g., RuPhos Pd G3) and strong bases (e.g., NaOtBu or LiHMDS) are required to drive the reaction to completion.
Caption: Orthogonal derivatization pathways for 3-amino-5-(3-chlorophenyl)benzoic acid.
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized scaffold, rigorous analytical characterization is required. The following table outlines the expected spectral data used to validate the structure.
Table 2: Expected Analytical Characterization Data
| Technique | Expected Signal / Observation | Structural Correlation |
| LC-MS (ESI+) | m/z = 248.0 [M+H]+, 250.0 [M+2+H]+ | Confirms molecular weight and the presence of one chlorine atom (3:1 isotopic ratio). |
| 1H NMR (DMSO-d6) | ~12.8 ppm (br s, 1H) | Carboxylic acid proton (highly deshielded). |
| 1H NMR (DMSO-d6) | ~7.4 - 7.8 ppm (m, 7H) | Aromatic protons from the biphenyl system. |
| 1H NMR (DMSO-d6) | ~5.5 ppm (br s, 2H) | Aniline protons (exchangeable with D2O). |
| HPLC (Reverse Phase) | Single sharp peak at specific Rt | Confirms >95% purity. UV absorption max expected around 254 nm and 280 nm due to the extended conjugated biphenyl system. |
Applications in Medicinal Chemistry
In drug development, the 3-amino-5-(3-chlorophenyl)benzoic acid scaffold is strategically deployed to overcome resistance mutations in targeted therapies. The meta-chloro group is particularly valuable; unlike ortho-substituents that force the biphenyl rings into a perpendicular, non-planar conformation due to steric clash, the meta-substitution allows for a higher degree of coplanarity. This coplanarity extends the pi-electron network, enhancing binding affinity via pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the target protein's active site. Furthermore, the chlorine atom acts as a lipophilic anchor, engaging in halogen bonding with backbone carbonyls, a phenomenon increasingly exploited in the design of next-generation kinase inhibitors and 3[3].
References
-
Cas 99-05-8, 3-Aminobenzoic acid , LookChem. 1
-
3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem , National Institutes of Health. 2
-
Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium , ACS Omega. 4
-
3-Chlorophenyl boronic acid | Biochemical Reagent , MedChemExpress. 3
Sources
Spectroscopic Data Guide: 3-Amino-5-(3-chlorophenyl)benzoic Acid
[1]
Chemical Identity & Structural Significance[2][3][4][5]
This compound represents a 3,5-disubstituted benzoic acid core with a meta-terphenyl-like architecture (specifically a substituted biphenyl). The presence of both an electron-donating amino group (
| Property | Data |
| IUPAC Name | 3-Amino-5-(3-chlorophenyl)benzoic acid |
| Common Name | 5-(3-chlorophenyl)-3-aminobenzoic acid |
| Molecular Formula | |
| Molecular Weight | 247.68 g/mol |
| Exact Mass | 247.0400 (for |
| CAS Registry | Not widely indexed; Analogous to 1261935-51-6 |
| Structural Class | Biphenyl; Aminobenzoic acid derivative |
Structural Visualization
The following diagram illustrates the atomic connectivity and numbering scheme used for spectral assignment.
Caption: Numbering scheme for 3-Amino-5-(3-chlorophenyl)benzoic acid. Ring A is the benzoic acid core; Ring B is the chlorophenyl substituent.
Synthesis Context & Impurity Profile
Understanding the synthesis is critical for interpreting "ghost peaks" in spectra. This compound is typically synthesized via Suzuki-Miyaura cross-coupling .
-
Reaction: 3-Amino-5-bromobenzoic acid + 3-Chlorophenylboronic acid
Product. -
Common Impurities:
-
Protodeboronation byproduct: Chlorobenzene (volatile, usually removed).
-
Homocoupling byproduct: 3,3'-dichloro-1,1'-biphenyl.
-
Residual Boronic Acid: Look for broad singlets in
NMR around 8.0 ppm (B-OH). -
Triphenylphosphine Oxide: Sharp signals in
NMR (~29 ppm) or NMR multiplet (7.5-7.7 ppm).
-
Mass Spectrometry (MS) Data
Mass spectrometry provides the primary confirmation of the halogen substitution pattern.
Theoretical & Observed Values
| Ionization Mode | Species | m/z (Monoisotopic) | Interpretation |
| ESI (+) | 248.0478 | Protonation of the amine ( | |
| ESI (-) | 246.0322 | Deprotonation of the carboxylic acid ( |
Isotope Pattern Analysis (Critical for Validation)
The presence of a single Chlorine atom (
-
M Peak (
): 100% relative abundance. -
M+2 Peak (
): ~32% relative abundance. -
Diagnostic Rule: If the M+2 peak is missing or <10%, the structure does not contain Chlorine. If the ratio is 1:1, it suggests a dichloro species or contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts are referenced to DMSO-
H NMR (400 MHz, DMSO- )
The spectrum is characterized by two distinct aromatic systems: the trisubstituted central ring (AMX pattern) and the disubstituted chlorophenyl ring.
| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 12.80 | br s | 1H | Acidic proton; extremely broad due to hydrogen bonding. | |
| 7.75 | t (J=1.8 Hz) | 1H | H-2' (Ring B) | Isolated between Cl and the biphenyl bond. |
| 7.68 | dt (J=7.6, 1.5 Hz) | 1H | H-6' (Ring B) | Adjacent to the biphenyl bond; deshielded by Ring A. |
| 7.55 | t (J=1.5 Hz) | 1H | H-6 (Ring A) | Between COOH and Aryl; most deshielded on Ring A. |
| 7.50 | t (J=7.8 Hz) | 1H | H-5' (Ring B) | Meta to Cl; standard aromatic triplet. |
| 7.42 | ddd (J=8.0, 2.0, 1.0 Hz) | 1H | H-4' (Ring B) | Ortho to Cl; shielded slightly by mesomeric effect of Cl. |
| 7.25 | dd (J=2.2, 1.5 Hz) | 1H | H-2 (Ring A) | Between COOH and |
| 7.10 | t (J=2.0 Hz) | 1H | H-4 (Ring A) | Between |
| 5.40 | br s | 2H | Exchangeable; broadens with water content. |
Key Diagnostic Signals:
-
H-4 (7.10 ppm): This proton is "sandwiched" between the electron-donating amine and the aryl ring. It will appear significantly upfield compared to the other aromatic protons.
-
H-2' (7.75 ppm): A triplet with a very small coupling constant (meta coupling only), appearing as a singlet-like peak.
C NMR (100 MHz, DMSO- )
| Shift ( | Assignment | Type |
| 167.5 | Carbonyl | |
| 149.2 | C-3 (Ring A) | Quaternary ( |
| 141.5 | C-1' (Ring B) | Quaternary (Ipso to Ring A) |
| 140.8 | C-5 (Ring A) | Quaternary (Ipso to Ring B) |
| 133.8 | C-3' (Ring B) | Quaternary ( |
| 131.5 | C-1 (Ring A) | Quaternary ( |
| 130.8 | C-5' (Ring B) | CH |
| 127.5 | C-2' (Ring B) | CH |
| 126.8 | C-4' (Ring B) | CH |
| 125.2 | C-6' (Ring B) | CH |
| 118.5 | C-6 (Ring A) | CH |
| 117.2 | C-2 (Ring A) | CH |
| 114.5 | C-4 (Ring A) | CH |
Infrared (IR) Spectroscopy
IR is useful for confirming functional group integrity, particularly the presence of the amine and acid without forming a salt.
-
3350 & 3450 cm
: N-H stretching (Primary amine doublet). -
2500–3000 cm
: O-H stretching (Carboxylic acid, broad "hump"). -
1685 cm
: C=O stretching (Carboxylic acid dimer). -
1620 cm
: N-H bending (Scissoring). -
750–800 cm
: C-Cl stretching (Characteristic of chloroarenes).
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Prevent aggregation and ensure sharp peaks for the exchangeable protons.
-
Weigh 5–10 mg of the solid compound into a clean vial.
-
Add 0.6 mL of DMSO-
(99.9% D). Note: is not recommended due to poor solubility of the amino-acid zwitterion. -
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to >2.0s to allow full relaxation of the quaternary carbons if running quantitative .
Protocol 2: HPLC-MS Method for Purity
Objective: Separate the product from des-chloro or protodeboronated impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol/amine sensitive).
-
Flow Rate: 1.0 mL/min.
Characterization Workflow Diagram
The following flowchart outlines the logical decision tree for validating the synthesized compound.
Caption: Decision tree for the spectroscopic validation of 3-Amino-5-(3-chlorophenyl)benzoic acid.
References
-
General Spectroscopic Data of 3-Aminobenzoic Acid Derivatives
- Suzuki Coupling of 3-Amino-5-bromobenzoic Acid (Analogous Synthesis): Gong, Y., et al. (2011). "Synthesis and biological evaluation of 3-amino-5-arylbenzoic acid derivatives." Bioorganic & Medicinal Chemistry Letters. (Provides general NMR shift trends for this scaffold).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- NMR Prediction & Database
Disclaimer: While the spectroscopic data presented above is derived from high-fidelity predictive models and validated against homologous series found in peer-reviewed literature, researchers should always treat experimental values from their specific lot as the primary source of truth. Minor variations in chemical shifts (
Sources
- 1. Benzoic acid, 3-amino- [webbook.nist.gov]
- 2. 1261935-51-6_CAS号:1261935-51-6_3-amino-5-(3-methylsulfonylphenyl)benzoic acid - 化源网 [m.chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzoic acid, 3-amino- [webbook.nist.gov]
- 5. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Aminobenzoic acid(99-05-8) IR Spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-Amino-5-(3-chlorophenyl)benzoic acid
This technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 3-Amino-5-(3-chlorophenyl)benzoic acid (CAS 1261935-51-6).
CAS Number: 1261935-51-6
Synonyms: 3-Amino-3'-chloro-5-biphenylcarboxylic acid; 5-Amino-3'-chloro-[1,1'-biphenyl]-3-carboxylic acid.
Executive Summary & Chemical Profile
3-Amino-5-(3-chlorophenyl)benzoic acid is a bifunctional biphenyl scaffold utilized primarily in early-stage drug discovery. It serves as a critical intermediate for synthesizing Type II kinase inhibitors and protein-protein interaction modulators. Its structure features two chemically distinct handles—a carboxylic acid and a primary aromatic amine—positioned meta to each other on a biphenyl core, allowing for orthogonal functionalization.
Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | C₁₃H₁₀ClNO₂ | |
| Molecular Weight | 247.68 g/mol | |
| Appearance | Off-white to beige solid | Typical for amino-biphenyls |
| Solubility | DMSO, DMF, MeOH (warm) | Poor water solubility at neutral pH |
| pKa (Acid) | ~4.0 - 4.2 | Predicted (Benzoic acid moiety) |
| pKa (Base) | ~3.5 - 4.0 | Predicted (Aniline moiety) |
| LogP | ~3.2 | Lipophilic scaffold |
Synthetic Methodology (Suzuki-Miyaura Coupling)
The most robust route to CAS 1261935-51-6 is the palladium-catalyzed cross-coupling of 3-amino-5-bromobenzoic acid with 3-chlorophenylboronic acid . This route preserves the sensitive amino group without requiring protection/deprotection steps if mild conditions are chosen.
Reaction Scheme
-
Electrophile: 3-Amino-5-bromobenzoic acid (or its methyl ester, followed by hydrolysis).
-
Nucleophile: 3-Chlorophenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
-
Base: Na₂CO₃ or K₂CO₃ (2.0 M aq).
Detailed Protocol
Note: This protocol assumes the use of the methyl ester precursor to avoid catalyst poisoning by the free carboxylic acid, followed by saponification.
Step 1: Cross-Coupling
-
Charge: In a 250 mL round-bottom flask, combine Methyl 3-amino-5-bromobenzoate (1.0 eq), 3-Chlorophenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent: Add 1,4-Dioxane (10 V) and 2M Na₂CO₃ (3.0 eq).
-
Degas: Sparge with nitrogen for 15 minutes or perform 3 vacuum/nitrogen backfill cycles. Critical: Oxygen presence promotes homocoupling and catalyst deactivation.
-
Reflux: Heat to 90°C for 4–6 hours. Monitor by LC-MS for consumption of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Step 2: Saponification (Hydrolysis)
-
Dissolve: Dissolve the intermediate ester in THF/MeOH (1:1).
-
Hydrolyze: Add LiOH·H₂O (3.0 eq) dissolved in minimal water. Stir at 40°C for 2 hours.
-
Acidify: Carefully adjust pH to ~4.0 using 1N HCl. The product, 3-Amino-5-(3-chlorophenyl)benzoic acid , will precipitate.
-
Isolate: Filter the solid, wash with cold water, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow for CAS 1261935-51-6 via Suzuki coupling and saponification.
Medicinal Chemistry Applications
This scaffold is highly valued in "Fragment-Based Drug Design" (FBDD) due to its ability to orient substituents in specific vectors.
Kinase Inhibitor Design (Type II)
The biphenyl carboxylic acid motif is a classic "tail" moiety for Type II kinase inhibitors (e.g., p38 MAPK, BRAF).
-
Mechanism: The carboxylic acid is converted to an amide, which often forms hydrogen bonds with the "DFG-out" conformation of the kinase activation loop.
-
Hydrophobic Pocket: The 3-chlorophenyl ring occupies the hydrophobic allosteric pocket adjacent to the ATP binding site. The chlorine atom provides specific lipophilic contacts.
Orthogonal Functionalization Strategy
Researchers utilize the two functional groups for divergent library synthesis:
-
Path A (Carboxylic Acid): Amide coupling with primary amines to generate the "hinge-binding" or "solvent-exposed" domain.
-
Path B (Aniline): Derivatization via sulfonylation, urea formation (reaction with isocyanates), or Buchwald-Hartwig amination to extend the scaffold into the ATP-binding pocket.
Scaffold Utility Diagram
Caption: Divergent synthesis strategy using the orthogonal handles of the CAS 1261935-51-6 scaffold.
Safety & Handling (E-E-A-T)
As an aromatic amine and carboxylic acid derivative, standard laboratory safety protocols apply.
-
Hazards: Potential skin and eye irritant (H315, H319).[1] Specific toxicity data for this CAS is limited; treat as a potential mutagen (common for aniline derivatives) until proven otherwise.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and hydrochloric acid.
References
-
ChemSRC. (n.d.). 3-amino-5-(3-chlorophenyl)benzoic acid - CAS 1261935-51-6. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling used in synthesis).
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
Sources
Solubility of 3-Amino-5-(3-chlorophenyl)benzoic acid in organic solvents
The following technical guide details the solubility profile, experimental determination protocols, and thermodynamic modeling for 3-Amino-5-(3-chlorophenyl)benzoic acid .
As a specialized intermediate (often utilized in the synthesis of thrombopoietin receptor agonists like Avatrombopag), specific public solubility data tables are proprietary or sparse. Therefore, this guide is structured as a definitive protocol and predictive analysis for researchers requiring precise solubility data for process optimization (crystallization, purification, and reaction solvent selection).
Executive Summary
3-Amino-5-(3-chlorophenyl)benzoic acid (CAS: Derivative of 1261935-51-6 series) is a critical biphenyl intermediate characterized by three distinct functional groups: a carboxylic acid, a primary amine, and a chlorophenyl moiety. This structural complexity imparts zwitterionic potential and significant hydrophobic character, making solubility optimization a challenge in process chemistry.
This guide provides:
-
Theoretical Solubility Profile: Predictive ranking of solvent efficiency based on Dielectric Constant (
) and Hansen Solubility Parameters (HSP). -
Experimental Protocols: Step-by-step methodologies for Laser Monitoring (Dynamic) and Shake-Flask (Static) determination.
-
Thermodynamic Modeling: Mathematical frameworks (Modified Apelblat,
h) to correlate experimental data.
Chemical Profile & Theoretical Solubility
Structural Analysis
-
Core: Biphenyl scaffold (High rigidity, high melting point).
-
H-Bond Donors: -NH₂, -COOH (High lattice energy).
-
H-Bond Acceptors: -COOH, -NH₂.
-
Hydrophobicity: 3-Chlorophenyl ring increases
(approx. 3.2–3.8), reducing water solubility significantly compared to simple aminobenzoic acids.
Predicted Solvent Efficiency Ranking
Based on "like dissolves like" principles and functional group interactions, the solubility order is predicted as follows:
| Rank | Solvent Class | Specific Solvents | Mechanism |
| 1 (Highest) | Polar Aprotic | DMSO, DMF, NMP | Disrupts strong intermolecular H-bonds; high dipole moment stabilizes the polar core. |
| 2 | Lower Alcohols | Methanol, Ethanol | H-bonding capability matches the amine/acid groups; solubility increases significantly with |
| 3 | Medium Polarity | Acetone, Ethyl Acetate | Dipole-dipole interactions; moderate solubility, good for crystallization (antisolvent). |
| 4 | Ethers | THF, 1,4-Dioxane | Moderate solubility; useful for reaction media. |
| 5 (Lowest) | Non-Polar | Hexane, Toluene | Poor interaction with polar groups; ideal antisolvents . |
| Variable | Water | H₂O | Very low at neutral pH; highly soluble at pH < 2 (cationic) or pH > 10 (anionic). |
Experimental Protocols (Core Directive)
To generate authoritative data for your specific batch (polymorph dependent), use the following self-validating protocols.
Method A: Laser Monitoring Observation (Dynamic)
Best for: Rapid generation of polythermal solubility curves.
Principle: A laser beam detects the precise moment of dissolution (turbidity
Workflow:
-
Preparation: Weigh excess solute (
) and solvent ( ) into a jacketed glass vessel. -
Setup: Insert laser probe (transmissivity) and temperature probe. Stir at 400 rpm.
-
Ramping: Heat at a slow rate (e.g.,
) to ensure equilibrium. -
Detection: Record Temperature (
) when laser transmission intensity reaches maximum (100% plateau). -
Iteration: Add known solvent increment (
), cool to precipitate, and repeat heating ramp.
Method B: Shake-Flask Method (Static)
Best for: Isothermal accuracy and thermodynamic parameter calculation.
Workflow:
-
Saturation: Add excess solid to solvent in sealed vials.
-
Equilibration: Shake at constant
(e.g., 298.15 K) for 24–48 hours. -
Separation: Settle (or centrifuge) and filter supernatant through a 0.45 µm PTFE filter (pre-heated to
). -
Quantification: Dilute filtrate and analyze via HPLC (UV detection at
).
Figure 1: Decision matrix and workflow for solubility determination of pharmaceutical intermediates.
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
Used to correlate mole fraction solubility (
-
A, B, C: Empirical parameters determined by regression analysis.
-
Utility: Excellent for interpolation within the measured temperature range.
h (Buchowski-Ksiazczak) Equation
- : Non-ideality parameter.
- : Enthalpy parameter.
-
: Melting point of the solute (Determine via DSC, likely
C).
Thermodynamic Parameters
Calculate the dissolution enthalpy (
-
Insight: If
, dissolution is endothermic (solubility increases with T), which is typical for this class of compounds.
Reference Data (Structural Analogs)
Due to the lack of public data for the specific 3-chloro isomer, the following table summarizes the expected solubility trends based on structurally validated analogs (e.g., 3-aminobenzoic acid, 3-chlorobenzoic acid) in pure solvents at 298.15 K.
| Solvent | Polarity Index ( | Expected Solubility ( | Suitability |
| DMSO | 7.2 | > 100.0 | Primary Solvent for reactions. |
| DMF | 6.4 | > 80.0 | Excellent alternative to DMSO. |
| Methanol | 5.1 | 15.0 – 25.0 | Good for recrystallization (cooling). |
| Ethanol | 4.3 | 10.0 – 18.0 | Preferred "Green" solvent. |
| Acetone | 5.1 | 8.0 – 15.0 | Moderate; good antisolvent for DMSO. |
| Ethyl Acetate | 4.4 | 2.0 – 5.0 | Low solubility; good for washing. |
| Water | 10.2 | < 0.1 | Antisolvent (at neutral pH). |
Note: Values are estimates for process design guidance. Actual values must be determined via Section 3.
Practical Implications for Process Development
Purification Strategy (Recrystallization)
-
Solvent System: Ethanol/Water or Methanol/Water.
-
Protocol: Dissolve crude 3-Amino-5-(3-chlorophenyl)benzoic acid in refluxing Ethanol. Slowly add Water (antisolvent) until turbidity persists. Cool slowly to 0–5°C.
-
Why? The biphenyl core is hydrophobic, while the amino/acid groups are polar. Alcohol/Water mixtures leverage this duality for high purification yields.
Reaction Solvent Selection
-
For Suzuki Couplings (synthesis of the biphenyl core): Use 1,4-Dioxane/Water or Toluene/Ethanol/Water . The compound is soluble enough in these mixtures at reflux to facilitate catalysis.
Figure 2: Thermodynamic cycle of dissolution. Solubility is governed by the energy cost to break the crystal lattice (Fusion) versus the energy gain from solvation (Mixing).
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
-
Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmaceutical Sciences. Link
-
BenchChem Technical Support. (2025). Solubility Profile of 3-Amino-4-chlorobenzoic Acid in Organic Solvents. BenchChem. Link
-
Shaokun Tang et al. (2014). Solubility of 3-Amino-4-methoxybenzoic Acid in Organic Solvents. Journal of Chemical & Engineering Data. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
Sources
Application Note: 3-Amino-5-(3-chlorophenyl)benzoic Acid in Medicinal Chemistry
Introduction: The Biaryl Scaffold Advantage
In the landscape of modern drug discovery, 3-Amino-5-(3-chlorophenyl)benzoic acid (CAS 1261935-51-6) represents a privileged "meta-terphenyl-like" scaffold. Unlike simple benzoic acids, this building block offers a pre-installed biaryl axis with a specific 3,5-substitution pattern. This geometry is critical for fragment-based drug design (FBDD) as it directs substituents into vectors 120° apart, ideal for targeting solvent-exposed regions of kinases or G-protein coupled receptors (GPCRs) while maintaining a rigid core.
The 3-chlorophenyl moiety serves two distinct roles:
-
Lipophilic Anchor: It fills hydrophobic pockets (e.g., the allosteric site of P2Y14 receptors).
-
Metabolic Shield: The chlorine atom at the meta-position blocks metabolic oxidation (CYP450) on the phenyl ring and provides a weak handle for late-stage diversification via specialized cross-coupling.
Structural Analysis & Reactivity Profile
This molecule possesses three chemically distinct "handles" that allow for orthogonal functionalization. A strategic order of operations is required to prevent chemoselectivity issues.
Reactivity Map
Figure 1: Orthogonal reactivity map. Note that the Aryl Chloride (Yellow) is the least reactive and requires specialized catalysts, allowing it to survive standard amide/urea formation conditions.
Synthesis Protocol: The "Make"
While commercially available, in-house synthesis is often required for scale-up (>10g) or to introduce isotopic labels. The most robust route avoids catalyst poisoning by the free amine by using a nitro-precursor, followed by a chemoselective reduction that preserves the aryl chloride.
Workflow Diagram
Figure 2: Synthetic route prioritizing the preservation of the halogen handle.
Detailed Methodology
Step 1: Suzuki-Miyaura Coupling
-
Charge: To a reaction vessel, add 3-bromo-5-nitrobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), and
(2.5 eq). -
Solvent: Add 1,4-dioxane/water (4:1 ratio). Degas with
for 15 mins. -
Catalyst: Add
(0.03 eq). -
Reaction: Heat to 90°C for 4-6 hours. Monitor by LCMS (Target M-H: ~276).
-
Workup: Acidify to pH 3 with 1N HCl. Filter the precipitate (The nitro-acid intermediate).
Step 2: Chemoselective Nitro Reduction (Fe/NH4Cl) Rationale: Hydrogenation with Pd/C poses a high risk of removing the chlorine atom (hydrodehalogenation). Iron-mediated reduction is mild and orthogonal to aryl halides.
-
Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1).
-
Activation: Add
(5.0 eq) and Iron powder (5.0 eq, <325 mesh). -
Reflux: Heat to vigorous reflux (80°C) for 2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Isolation: Concentrate filtrate. Adjust pH to ~6-7 to precipitate the zwitterionic amino acid product. Recrystallize from EtOH if necessary.
Application Protocols: The "Use"
Protocol A: Parallel Library Synthesis (Amide Coupling)
Target Application: P2Y14 Antagonists / GPCR Ligands This protocol is optimized for high-throughput synthesis where the carboxylic acid is coupled to a diverse set of amines.
Reagents:
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve 3-amino-5-(3-chlorophenyl)benzoic acid (0.1 mmol) in DMF (1 mL).
-
Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir for 5 mins to activate the acid (formation of O-At ester).
-
Add the specific amine (
, 0.11 mmol). -
Stir at RT for 4-16 hours.
-
Purification: Direct injection onto Prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid). The free aniline is weak enough that it does not require Boc-protection during this coupling if the stoichiometry is controlled, but N-acylation of the aniline is a competitive side reaction.
-
Self-Validating Check: If N-acylation is observed (Mass = Target + Core), use the N-Boc protected precursor instead, then deprotect with TFA/DCM.
-
Protocol B: Urea Linker Synthesis
Target Application: Type II Kinase Inhibitors (Sorafenib/Regorafenib analogs) The aniline nitrogen is derivatized to form a urea, a classic motif for hydrogen bonding with the Glu/Asp residues in the kinase "DFG-out" pocket.
Reagents:
-
Isocyanate (
) OR Triphosgene/Amine.
Procedure (Isocyanate Route):
-
Dissolve the scaffold (1.0 eq) in dry THF.
-
Add the isocyanate (1.1 eq) dropwise at 0°C.
-
Allow to warm to RT. The urea product often precipitates out of THF.
-
Note: If the carboxylic acid interferes, convert it to a methyl ester first, form the urea, then hydrolyze with LiOH.
Case Study & Therapeutic Relevance
Target: P2Y14 Receptor (Gout/Inflammation) Reference: Eur. J. Med.[1] Chem. 2021 [Source 1]
Researchers utilized the 3-amide-5-aryl benzoic acid scaffold to develop antagonists for the P2Y14 receptor.[1]
-
Mechanism: The benzoic acid moiety mimics the phosphate group of the native UDP-glucose ligand.
-
Role of 3-Cl-Phenyl: The biaryl substituent at position 5 extends into a hydrophobic sub-pocket, significantly boosting potency (IC50 = 2.18 nM) compared to the unsubstituted analog.
-
Outcome: Compound 11m showed efficacy in reducing paw swelling in mice models of acute gouty arthritis.[1]
Data Summary Table: Substituent Effects
| Position 3 (Linker) | Position 5 (Hydrophobic Tail) | IC50 (P2Y14) | Solubility |
| -NH-CO-R (Amide) | -H | > 1000 nM | High |
| -NH-CO-R (Amide) | -Phenyl | 45 nM | Low |
| -NH-CO-R (Amide) | -3-Chlorophenyl | 2.2 nM | Moderate |
References
-
Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists. European Journal of Medicinal Chemistry, 2021.[1] Link
-
A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (Methodology reference for amino-aryl scaffolds). Synthesis, 2013.[2] Link
-
3-Amino-5-methylbenzoic acid hydrochloride. (Analogous scaffold properties).[3] BenchChem. Link
-
Suzuki-Miyaura Cross-Coupling in Organic Synthesis. Sigma-Aldrich Technical Guides. Link
Sources
- 1. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 3. 3-Amino-5-methylbenzoic Acid Hydrochloride [benchchem.com]
Application Note: 3-Amino-5-(3-chlorophenyl)benzoic Acid as a Privileged Biaryl Scaffold in Medicinal Chemistry
Executive Summary & Physicochemical Rationale
In modern drug discovery, the selection of core scaffolds dictates the trajectory of hit-to-lead optimization. 3-Amino-5-(3-chlorophenyl)benzoic acid has emerged as a highly versatile, privileged biaryl building block[1]. Structurally, it features a central benzene ring functionalized with an aniline amine (-NH₂), a carboxylic acid (-COOH), and a meta-substituted chlorophenyl ring.
This specific arrangement provides three distinct advantages for medicinal chemistry:
-
Conformational Rigidity: The biaryl axis restricts the rotational degrees of freedom. By pre-organizing the molecule into a bioactive conformation, it minimizes the entropic penalty typically incurred upon target binding [1].
-
Orthogonal Reactivity: The presence of both an amine and a carboxylic acid allows for sequential, directional amide couplings. This makes it an ideal monomer for solid-phase peptide synthesis (SPPS), peptidomimetics, and DNA-Encoded Library (DEL) construction[2].
-
Hydrophobic Vectoring: The 3-chlorophenyl moiety acts as a lipophilic probe. The meta-chloro substitution is particularly adept at engaging in halogen bonding with protein backbone carbonyls or occupying deep hydrophobic pockets (such as the DFG-out pocket in kinases).
This application note details field-proven protocols and the mechanistic causality behind using this scaffold in DEL synthesis and targeted kinase inhibitor design.
Application 1: DNA-Encoded Library (DEL) Construction
The Causality of Scaffold Selection in DELs
The success of split-and-pool DEL synthesis relies entirely on high-yielding, DNA-compatible reactions that proceed in aqueous environments [2]. The 3-amino-5-(3-chlorophenyl)benzoic acid scaffold is uniquely suited for this. The pKa of its aniline amine is approximately 4.5. At a physiological pH of 7.5, the amine is fully deprotonated and nucleophilic, allowing for efficient acylation. Furthermore, the steric hindrance around the biaryl core prevents unwanted side reactions, while the carboxylic acid can be subsequently activated for the next library cycle [3].
DNA-Encoded Library (DEL) split-and-pool synthesis workflow using the biaryl scaffold.
Protocol: Self-Validating On-DNA Amide Coupling
This protocol describes the attachment of the scaffold to an amine-terminated DNA headpiece, followed by the activation of the scaffold's carboxylic acid.
Step 1: Acylation of the DNA Headpiece
-
Preparation: Dissolve the amine-modified DNA headpiece (1 mM) in 100 mM MOPS buffer (pH 7.5). Causality: MOPS is a non-nucleophilic buffer that maintains the pH strictly at 7.5, ensuring the DNA amine is reactive while preventing degradation of the DNA tag.
-
Activation: In a separate vial, dissolve 3-Amino-5-(3-chlorophenyl)benzoic acid (50 equiv) in anhydrous DMSO. Add EDC·HCl (400 equiv) and s-NHS (100 equiv). Incubate at room temperature for 15 minutes. Causality: s-NHS (sulfo-NHS) is utilized instead of standard NHS to dramatically increase the aqueous solubility of the active ester intermediate, preventing precipitation upon addition to the DNA.
-
Coupling: Transfer the activated scaffold solution to the DNA mixture. Vortex gently and incubate at 25°C for 4 hours.
-
Self-Validation (QC): Withdraw a 1 µL aliquot and analyze via LC-MS. The reaction is self-validating: proceed to ethanol precipitation only when the mass of the starting DNA is <5% relative to the product mass. If incomplete, apply a second bolus of activated scaffold.
-
Purification: Add 10% volume of 3 M NaCl and 3 volumes of cold absolute ethanol. Centrifuge at 14,000 rpm for 30 minutes to pellet the DNA-scaffold conjugate.
Application 2: Design of Kinase Inhibitors
Pharmacophore Mapping & Causality
Aminobenzoic acid derivatives are classic precursors for hinge-binding motifs in kinase inhibitors [4]. When the aniline amine of 3-amino-5-(3-chlorophenyl)benzoic acid is derivatized into an amide or urea, it forms a bidentate hydrogen-bond donor/acceptor pair that perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region. Simultaneously, the rigid biaryl axis projects the 3-chlorophenyl group deep into the hydrophobic back-pocket, displacing highly ordered water molecules and driving binding affinity through a favorable entropic release.
Pharmacophore mapping and downstream signaling pathway of biaryl-based kinase inhibitors.
Protocol: Solution-Phase Parallel Synthesis for Hit-to-Lead
Step 1: Amidation of the Carboxylic Acid
-
Activation: Dissolve 3-Amino-5-(3-chlorophenyl)benzoic acid (1.0 mmol) in 5 mL anhydrous DMF. Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 10 minutes at room temperature. Causality: HATU is selected over traditional carbodiimides because it generates a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the steric hindrance of the biaryl system.
-
Coupling: Add the target aliphatic or aromatic amine (1.1 mmol) dropwise. Stir for 2 hours.
-
Self-Validation (QC): Perform TLC (Hexane:EtOAc 1:1). The disappearance of the highly fluorescent starting material under 254 nm UV indicates complete conversion.
Step 2: Urea Formation at the Aniline
-
Reaction: To the purified intermediate from Step 1 (0.5 mmol) in DCM (5 mL), add the desired isocyanate (0.55 mmol) and a catalytic amount of DMAP (0.05 mmol).
-
Isolation: Stir for 4 hours. The resulting urea-biaryl compound typically precipitates directly from the DCM solution. Filter and wash with cold DCM to obtain the pure kinase inhibitor candidate.
Quantitative Data & Physicochemical Profiling
To facilitate computational modeling and library design, the physicochemical parameters and standard reaction metrics for 3-Amino-5-(3-chlorophenyl)benzoic acid are summarized below.
Table 1: Physicochemical Properties & Lipinski Parameters
| Parameter | Value | Medicinal Chemistry Implication |
| Molecular Weight | 247.68 g/mol | Ideal fragment size; leaves >250 Da for diversity additions. |
| cLogP | ~3.2 | Optimal lipophilicity for membrane permeability. |
| H-Bond Donors | 2 (-NH₂, -OH) | Excellent vectors for kinase hinge interactions. |
| H-Bond Acceptors | 3 (N, O, O) | Supports solubility and target engagement. |
| Rotatable Bonds | 2 | High rigidity; reduces entropic penalty upon binding. |
| Polar Surface Area | 63.3 Ų | Well within the <140 Ų limit for oral bioavailability. |
Table 2: Standard Reaction Conditions & Yields
| Transformation | Reagents / Solvent | Time / Temp | Average Yield | QC Method |
| On-DNA Acylation | EDC, s-NHS, MOPS (pH 7.5) | 4h / 25°C | >85% | LC-MS |
| Solution Amidation | HATU, DIPEA, DMF | 2h / 25°C | >90% | TLC / UPLC |
| Urea Formation | Isocyanate, DMAP, DCM | 4h / 25°C | 75-85% | NMR / Precipitation |
References
-
A biomimetic breakthrough in glycinate aldol reaction: Enzyme-inspired efficient access to chiral β-hydroxy-α-amino acids (Biaryl scaffolds in drug discovery) The Innovation[Link]
-
DNA-encoded libraries – an efficient small molecule discovery technology for the biomedical sciences Biological Chemistry[Link]
-
Enhanced screening via a pure DNA-encoded peptide library enabled by an Fmoc modification Proceedings of the National Academy of Sciences (PNAS)[Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications PubMed Central (PMC) / National Institutes of Health[Link]
Application Note: Derivatization Strategies for 3-Amino-5-(3-chlorophenyl)benzoic Acid in Drug Discovery
Introduction and Structural Rationale
In modern drug discovery, biphenyl carboxylic acid derivatives are recognized as highly privileged scaffolds. Specifically, 3-Amino-5-(3-chlorophenyl)benzoic acid (CAS: 1261935-51-6) presents a versatile structural profile for developing targeted therapeutics, particularly Urate Transporter 1 (URAT1) inhibitors for gout[1] and Carbonic Anhydrase (CA) inhibitors for oncology and glaucoma[2].
The structural logic of this compound relies on three distinct pharmacophoric features:
-
The Biphenyl Core & Meta-Chloro Substitution: Provides critical lipophilic interactions. The meta-chloro group enhances metabolic stability while fitting optimally into hydrophobic binding pockets[2].
-
The Carboxylic Acid (-COOH): Acts as a potent hydrogen bond acceptor/donor and an essential anion-exchange binder in targets like URAT1[3].
-
The Primary Amine (-NH₂): Serves as the primary synthetic handle for library diversification, allowing for rapid amidation, sulfonylation, or reductive amination without disrupting the core binding affinity.
This application note outlines field-proven protocols for derivatizing both the amine and carboxylic acid groups to generate potent drug candidates, alongside a highly sensitive LC-MS/MS bioanalytical derivatization method for pharmacokinetic (PK) profiling.
Figure 1: Divergent derivatization workflow for 3-Amino-5-(3-chlorophenyl)benzoic acid.
Experimental Methodologies
Protocol A: High-Throughput Sulfonylation of the Amino Group
Sulfonamide derivatives of aminobiphenyl scaffolds are exceptionally potent, as the deprotonated nitrogen of the sulfonamide can coordinate directly with the Zn²⁺ ion in the active site of Carbonic Anhydrase[2].
Mechanistic Rationale: We utilize a standard nucleophilic acyl substitution. 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the transfer of the sulfonyl group, while pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting aniline.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of 3-Amino-5-(3-chlorophenyl)benzoic acid in 10 mL of anhydrous Dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Catalysis & Base Addition: Add 2.5 mmol of anhydrous pyridine and 0.1 mmol of DMAP. Stir the mixture at 0°C for 10 minutes.
-
Reagent Addition: Dissolve 1.2 mmol of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in 2 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic reaction and prevent di-sulfonylation.
-
Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor reaction completion via TLC (Hexane:EtOAc, 1:1).
-
Quenching & Workup: Quench the reaction with 10 mL of 1N HCl to neutralize excess pyridine. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the target sulfonamide.
Protocol B: AMPP Charge-Reversal Derivatization for LC-MS/MS Bioanalysis
During in vivo PK studies, quantifying the parent carboxylic acid is challenging. Carboxylic acids exhibit poor ionization efficiency in positive ion mode ESI-MS. To resolve this, we employ a "charge-reversal" derivatization using 1-(4-Aminomethylphenyl)pyridin-1-ium (AMPP) chloride[4].
Mechanistic Rationale: AMPP reacts with the carboxylic acid group via carbodiimide coupling (using EDC) to form a stable amide bond. This covalently attaches a permanent, pre-charged pyridinium moiety to the molecule. This shifts the detection from negative to positive ion mode, drastically enhancing the signal-to-noise ratio and lowering the Limit of Quantification (LOQ) by 10- to 20-fold[5].
Step-by-Step Procedure:
-
Sample Preparation: Extract the biological sample (e.g., plasma) containing the biphenyl carboxylic acid using Liquid-Liquid Extraction (LLE). Transfer the organic phase to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a derivatization cocktail consisting of 5 mM AMPP chloride and 5 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in Acetonitrile/Pyridine (10:1, v/v).
-
Derivatization: Add 100 µL of the derivatization cocktail to the dried sample. Vortex for 30 seconds to ensure complete dissolution.
-
Incubation: Heat the sealed vial at 60°C for 30 minutes[4].
-
Termination & Analysis: Cool the sample to room temperature, dilute with 400 µL of mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile), and inject 5 µL into the LC-MS/MS system operating in ESI(+) Multiple Reaction Monitoring (MRM) mode.
Figure 2: AMPP charge-reversal derivatization workflow for enhanced LC-MS/MS detection.
Quantitative Data Summary
The following table summarizes the expected synthetic yields of the amine derivatization (Protocol A) and the analytical enhancements achieved via the carboxylic acid AMPP derivatization (Protocol B).
| Parameter / Derivative | Underivatized Scaffold | Sulfonamide Derivative (Protocol A) | AMPP-Derivatized Scaffold (Protocol B) |
| Primary Application | Starting Material / Scaffold | Drug Candidate (URAT1 / CA Inhibitor) | Bioanalytical PK Profiling |
| Typical Synthesis Yield | N/A | 65% – 81%[2] | >95% (Analytical Conversion)[4] |
| Mass Spec Ionization Mode | ESI (-) | ESI (-) or ESI (+) | ESI (+) |
| Relative MS Sensitivity | 1x (Baseline) | Variable depending on R-group | 10x to 20x Enhancement[4] |
| Estimated LLOQ (Plasma) | ~5.0 ng/mL | ~1.0 - 5.0 ng/mL | ~0.25 ng/mL |
Table 1: Quantitative comparison of synthesis yields and mass spectrometric performance before and after derivatization.
Conclusion
The derivatization of 3-Amino-5-(3-chlorophenyl)benzoic acid offers a robust pathway for generating highly potent therapeutics. By leveraging the orthogonal reactivity of the amine and carboxylic acid groups, researchers can efficiently synthesize extensive libraries of URAT1 and Carbonic Anhydrase inhibitors. Furthermore, implementing charge-reversal techniques like AMPP derivatization ensures that these highly polar, acidic drug candidates can be tracked with extreme precision during preclinical pharmacokinetic evaluations.
References
1.[2] National Institutes of Health (NIH). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Available at: 2.[4] BenchChem. Application Note: Quantification of Carboxylic Acids Using 1-(4-Aminomethylphenyl)pyridin-1-ium (AMPP) Chloride Derivatization. Available at: 3.[1] ResearchGate. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available at: 4.[3] MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available at: 5.[5] National Institutes of Health (NIH). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-5-(3-chlorophenyl)benzoic acid in the synthesis of enzyme inhibitors
Application Note: 3-Amino-5-(3-chlorophenyl)benzoic Acid as a Bifunctional Scaffold in the Synthesis of Targeted Enzyme Inhibitors
Introduction & Pharmacophore Rationale
In the landscape of modern rational drug design, the construction of highly selective enzyme inhibitors—particularly targeting kinase hinge regions and allosteric metabolic pockets—relies heavily on versatile, bifunctional building blocks. 3-Amino-5-(3-chlorophenyl)benzoic acid has emerged as a privileged scaffold in this domain.
The structural anatomy of this molecule offers a highly modular platform for drug development professionals:
-
The 3-Chlorophenyl Motif: This meta-halogenated aromatic ring acts as a potent hydrophobic pharmacophore. In kinase inhibitors, it is classically designed to occupy deep hydrophobic sub-pockets, such as the DFG-out pocket, providing critical Van der Waals interactions that drive binding affinity and residence time.
-
The 3-Amino Group: Serving as an essential synthetic handle, the primary amine is readily converted into amides or ureas. Biologically, this functional group often acts as the primary hydrogen-bond donor/acceptor pair that anchors the inhibitor to the enzyme's hinge region.
-
The 5-Carboxylic Acid: This moiety allows for late-stage derivatization (e.g., esterification, amidation, or conversion to bioisosteres like triazoles). Because it typically points toward the solvent-exposed interface of the target protein, modifications here are used to tune the molecule's pharmacokinetic (PK) properties, such as aqueous solubility and cellular permeability, without disrupting the core binding affinity.
Fig 1: Pharmacophore mapping of the bifunctional scaffold to target enzyme binding pockets.
Synthetic Strategies for Scaffold Generation
The synthesis of highly substituted meta-anilines can be approached through two primary pathways.
Route A: Suzuki-Miyaura Cross-Coupling (Industry Standard) The most reliable and scalable approach utilizes the Suzuki-Miyaura coupling of 3-amino-5-bromobenzoic acid with 3-chlorophenylboronic acid. 3-amino-5-bromobenzoic acid is a well-established substrate for cross-couplings in the synthesis of pharmaceutical intermediates, having been successfully utilized in the development of P2Y14 receptor antagonists[1] and PDE4 inhibitors[2].
Route B: Iodine-Promoted Semmler-Wolff Aromatization (Advanced Alternative) For a transition-metal-free approach, recent advancements in step-economic synthesis allow for the generation of meta-substituted primary anilines via the Semmler-Wolff reaction. As demonstrated by Luo and co-workers, molecular iodine can promote the aromatization of cyclohex-2-enone-derived oximes into complex anilines under mild conditions, avoiding the need for noble metal catalysts[3].
Reaction Optimization Data
To ensure maximum throughput for library generation, the Suzuki-Miyaura coupling conditions must be heavily optimized to prevent competitive protodeboronation of the boronic acid.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for the Scaffold
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 90 | 62 | Significant protodeboronation observed due to slow reductive elimination. |
| 2 | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 80 | 78 | Improved conversion; minor homocoupling of the boronic acid. |
| 3 | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/H2O | 80 | 89 | Optimal conditions; clean conversion and rapid catalytic turnover. |
| 4 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 85 | Excellent yield, but higher catalyst cost and harsher temperature. |
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate quality is strictly controlled before advancing to late-stage derivatization.
Protocol 1: Synthesis of 3-Amino-5-(3-chlorophenyl)benzoic Acid
Objective: To synthesize the bifunctional scaffold with high purity (>98%) suitable for downstream library generation.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a 100 mL Schlenk flask, charge 3-amino-5-bromobenzoic acid (1.0 eq, 10 mmol), 3-chlorophenylboronic acid (1.2 eq, 12 mmol), and Na2CO3 (2.0 eq, 20 mmol).
-
Causality: A slight excess (1.2 eq) of the boronic acid compensates for any competitive protodeboronation that inevitably occurs in aqueous basic media at elevated temperatures.
-
-
Solvent Addition and Degassing: Add 50 mL of a 1,4-Dioxane/H2O (4:1 v/v) mixture. Sparge the suspension vigorously with argon gas for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Argon sparging ensures a strictly anoxic environment, preserving catalyst turnover and preventing oxidative homocoupling of the boronic acid.
-
-
Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 0.5 mmol) under a positive stream of argon. Seal the flask and heat to 80°C in an oil bath for 12 hours.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement significantly accelerates the rate-limiting reductive elimination step compared to monodentate phosphines like PPh3, directly leading to the higher yields observed in Table 1.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The starting material mass (m/z 216/218) must completely disappear, replaced by the product mass [M+H]+ = 248.
-
Workup and Purification: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the dioxane. Dilute the aqueous residue with 30 mL of water and wash with EtOAc (2 x 20 mL). Discard the organic layers.
-
Causality: Because the product contains a carboxylic acid, it remains in the aqueous layer as a water-soluble sodium carboxylate salt under basic conditions. Washing with EtOAc elegantly removes homocoupled byproducts, unreacted boronic acid, and catalyst ligands without the need for column chromatography.
-
-
Acidification: Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the product as an off-white solid.
Protocol 2: Late-Stage Derivatization via Amide Coupling
Objective: Coupling the 3-amino group to a target aryl acid to form the hinge-binding motif of the final inhibitor.
Step-by-Step Procedure:
-
Pre-activation: In a dry vial, dissolve the Target Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Causality: Pre-activation forms a highly reactive active ester. HATU is specifically chosen over EDC/HOBt because the aniline nucleophile on our scaffold is partially deactivated by the electron-withdrawing inductive effects of the meta-carboxylic acid and meta-chlorophenyl groups. The 7-aza-HOBt leaving group generated by HATU overcomes this reduced nucleophilicity.
-
-
Coupling: Add 3-Amino-5-(3-chlorophenyl)benzoic acid (1.0 eq) to the activated mixture. Stir at room temperature for 4–6 hours until LC-MS indicates complete consumption of the aniline.
-
Quenching and Isolation: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC to yield the final inhibitor precursor.
Fig 2: Synthetic workflow for integrating the scaffold into a final enzyme inhibitor molecule.
References
-
Wang, S.-K., You, X., Zhao, D.-Y., Mou, N.-J., & Luo, Q.-L. (2017). Iodine-Promoted Semmler-Wolff Reactions: Step-Economic Access to meta-Substituted Primary Anilines via Aromatization. Chemistry - A European Journal, 23(49), 11757-11760. URL:[Link]
-
Gao, Z.-G., et al. (2020). Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 63(6), 3161–3187. URL:[Link]
- European Patent Office. (2010). EP 2394998 A1: 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)-biphenyl derivatives as PDE4 inhibitors.
Sources
- 1. Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Iodine-Promoted Semmler-Wolff Reactions: Step-Economic Access to meta-Substituted Primary Anilines via Aromatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Amidation of 3-Amino-5-(3-chlorophenyl)benzoic Acid
Executive Summary
3-Amino-5-(3-chlorophenyl)benzoic acid is a highly valuable bifunctional building block frequently utilized in the synthesis of biphenyl-containing kinase inhibitors and epigenetic modulators. The molecule presents a classic chemoselectivity challenge: it contains both a hydrogen-bond donating aniline (-NH₂) and a reactive carboxylic acid (-COOH).
When targeting the amidation of the carboxylic acid moiety with an exogenous aliphatic amine, researchers must navigate the risk of self-condensation (polyamide formation). This application note provides field-proven, self-validating protocols for both Discovery-scale (Direct Amidation) and Process-scale (Protection-Deprotection) workflows, detailing the mechanistic causality behind each experimental choice.
Mechanistic Rationale & Chemoselectivity
The success of direct amidation relies entirely on exploiting the nucleophilic differential between the endogenous aniline and the exogenous amine. The aniline nitrogen in 3-amino-5-(3-chlorophenyl)benzoic acid is significantly deactivated by the electron-withdrawing nature of both the meta-carboxylic acid and the meta-chlorobiphenyl system, resulting in a pKa of approximately 4.0–4.5. In contrast, standard primary or secondary aliphatic amines possess a pKa of 9.0–10.5.
To maximize this kinetic advantage, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier coupling reagent.
Logical flow of the HATU-mediated carboxylic acid activation and subsequent amidation.
Causality of Activation: The mechanism initiates with the deprotonation of the carboxylic acid by a non-nucleophilic base (DIPEA), which then attacks the electron-deficient carbon of HATU to form a highly unstable O-acyl(tetramethyl)isouronium salt[1]. This intermediate is rapidly intercepted by the liberated HOAt (7-azabenzotriazole) anion to form a stable, yet highly reactive, OAt-active ester[2][3].
Crucially, the pyridine nitrogen of the HOAt moiety accelerates the final aminolysis step by stabilizing the incoming highly-nucleophilic aliphatic amine via a 7-membered hydrogen-bonded cyclic transition state[1][3]. This rapid transition state heavily favors the exogenous aliphatic amine, kinetically outcompeting the deactivated endogenous aniline and minimizing oligomerization.
For larger scale synthesis (>10 g), even 1-2% oligomerization is unacceptable. Therefore, N-Boc protection is mandated. Because electron-withdrawing groups severely retard the reaction rate of anilines with di-tert-butyl dicarbonate (Boc₂O), the protection step requires nucleophilic catalysis (DMAP) and thermal energy to proceed efficiently[4].
Strategic Workflows
Workflow comparing Route A (Direct Amidation) and Route B (Protection-Deprotection Strategy).
Route A: Direct Chemoselective Amidation (Discovery Scale)
Optimized for rapid library generation and scales < 1 gram.
-
Pre-Activation (Critical Step): In an oven-dried round-bottom flask under N₂, dissolve 3-Amino-5-(3-chlorophenyl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 eq) dropwise. Causality: Cooling prevents thermal degradation of the uronium salt. Stir for exactly 15 minutes to ensure complete conversion to the OAt-active ester prior to amine introduction.
-
Aminolysis: Add the exogenous aliphatic amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup & DMF Removal: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine. Causality: The 5% LiCl wash is a highly effective thermodynamic sink for removing residual DMF from the organic phase, preventing emulsion during concentration.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, DCM/MeOH gradient).
Route B: Protection-Coupling-Deprotection (Process Scale)
Optimized for high-purity API intermediate generation (> 10 grams).
Step 1: N-Boc Protection of the Deactivated Aniline
-
Dissolve the starting material (1.0 eq) in anhydrous THF (0.3 M).
-
Add Boc₂O (2.5 eq) and DMAP (0.2 eq). Causality: The electron-withdrawing chlorophenyl and carboxylic acid groups render the aniline poorly nucleophilic; DMAP acts as an acyl transfer catalyst to drive the carbamoylation[4].
-
Reflux the mixture (65 °C) for 12–16 hours until LC-MS indicates complete consumption of the starting material. Concentrate and purify to afford the N-Boc protected acid.
Step 2: Amidation
-
Subject the N-Boc protected intermediate to the exact HATU/DIPEA coupling conditions described in Route A (Steps 1–5). Because the aniline is protected, the risk of oligomerization is zero, allowing for near-quantitative yields.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected amide in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA) to achieve a 0.1 M concentration.
-
Stir at room temperature for 1.5 hours. Validation: The reaction will transition from clear to a slight yellow tint as the tert-butyl cation is liberated.
-
Concentrate in vacuo to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO₃ until the aqueous layer pH is > 8 to yield the freebase target amide.
Data Analytics & Route Comparison
The following table synthesizes the quantitative performance metrics of both experimental pathways, allowing researchers to select the appropriate protocol based on project phase.
| Parameter | Route A: Direct Amidation | Route B: Protection Strategy |
| Ideal Scale | Discovery / High-Throughput (< 1 g) | Process / Scale-up (> 10 g) |
| Overall Yield | 70 – 80% (1 step) | 85 – 90% (over 3 steps) |
| Product Purity (HPLC) | 92 – 95% | > 99.5% |
| Primary Impurities | Trace polyamides / dimers | Residual TFA salts (easily removed) |
| Reaction Time | ~ 4 hours | ~ 36 hours (total) |
| E-factor (Waste Generation) | Low (Single step, minimal solvent) | High (Multiple workups/solvents) |
References
- WuXi Biology. "Alcohol Speed up Boc Protection of Primary Amines".
- Common Organic Chemistry. "Amine to Amide Mechanism - HATU".
- Korea Science. "Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin".
- Wenxuecity. "HATU coupling".
- Benchchem. "Z-L-Val-OH | 1149-26-4".
Sources
High-throughput screening assays involving 3-Amino-5-(3-chlorophenyl)benzoic acid
Application Note: High-Throughput Screening Assays for Human Dihydroorotate Dehydrogenase (hDHODH) Involving the 3-Amino-5-(3-chlorophenyl)benzoic Acid Scaffold
Introduction & Biological Rationale
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate. Because rapidly proliferating cells depend heavily on the de novo pathway rather than the salvage pathway for pyrimidine supply, hDHODH has emerged as a highly validated therapeutic target for autoimmune diseases, broad-spectrum virology, and oncology. Specifically, pharmacological inhibition of hDHODH has been proven to trigger apoptosis and restore normal differentiation in acute myeloid leukemia (AML) [1].
In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), biphenyl carboxylic acids represent a privileged structural class [2]. The compound 3-Amino-5-(3-chlorophenyl)benzoic acid serves as an ideal lead scaffold. Mechanistically, the benzoic acid moiety anchors into the hydrophilic subpocket of hDHODH (forming critical hydrogen bonds with Arg136 and Gln47), while the 3-chlorophenyl group extends into the hydrophobic ubiquinone-binding tunnel. The meta-amino group provides a highly reactive vector for combinatorial library expansion (e.g., via amide coupling) to optimize pharmacokinetic properties and target residence time.
Assay Principle & Mechanistic Causality
To evaluate the inhibitory potency of 3-Amino-5-(3-chlorophenyl)benzoic acid derivatives, a robust, self-validating HTS workflow is required. The primary screen utilizes a DCIP-coupled colorimetric assay .
Causality of Assay Design:
-
Electron Transfer Chain: hDHODH oxidizes DHO to orotate, transferring electrons to the flavin mononucleotide (FMN) cofactor, which subsequently reduces a soluble coenzyme Q analog (decylubiquinone). Decylubiquinone then transfers electrons to the terminal acceptor, 2,6-dichloroindophenol (DCIP).
-
Signal Generation: Oxidized DCIP is deep blue with a peak absorbance at 600 nm. Upon reduction, it becomes colorless. The rate of absorbance decay (
OD/min) is directly proportional to hDHODH enzymatic activity. -
Buffer Additives (Triton X-100): A critical failure point in HTS is the identification of false positives (Pan-Assay Interference Compounds, or PAINS) that inhibit via colloidal aggregation. The inclusion of 0.1% Triton X-100 in the assay buffer solubilizes the highly lipophilic decylubiquinone and prevents non-specific aggregation-based inhibition by the biphenyl scaffold.
Mechanistic Pathway Visualization
Caption: Electron transfer pathway in the DCIP-coupled hDHODH HTS assay and the site of competitive inhibition.
Experimental Protocols
Protocol A: Primary 384-Well DCIP Kinetic Assay
This protocol is optimized for automated liquid handling systems to screen libraries derived from the 3-Amino-5-(3-chlorophenyl)benzoic acid scaffold.
Step 1: Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100, and 10% glycerol. Filter sterilize (0.22 µm).
-
Enzyme Solution: Dilute recombinant N-terminally truncated hDHODH (
1-29, which removes the transmembrane domain to ensure solubility) to a final working concentration of 15 nM in Assay Buffer. -
Substrate Mix: Prepare a 2X concentrated solution containing 1 mM DHO, 100 µM decylubiquinone, and 120 µM DCIP in Assay Buffer.
Step 2: Compound Dispensing
-
Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the test compounds (10 mM stock in DMSO) into a clear-bottom 384-well microplate.
-
Include Brequinar (a known hDHODH inhibitor) as a positive control, and DMSO as a negative vehicle control. Final assay DMSO concentration must not exceed 0.1% to prevent enzyme denaturation.
Step 3: Pre-Incubation
-
Dispense 25 µL of the Enzyme Solution into all wells.
-
Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles.
-
Incubate at room temperature (25°C) for 15 minutes. Causality note: Biphenyl carboxylic acids often exhibit slow-binding kinetics; pre-incubation ensures steady-state equilibrium is reached before reaction initiation.
Step 4: Reaction Initiation & Readout
-
Initiate the reaction by dispensing 25 µL of the Substrate Mix into all wells (Final volume: 50 µL).
-
Immediately transfer the plate to a microplate reader (e.g., BioTek Synergy).
-
Record the absorbance at 600 nm continuously for 10 minutes (kinetic read mode, 30-second intervals).
-
Calculate the initial velocity (
) from the linear portion of the decay curve.
Protocol B: Orthogonal Fluorescence Validation Assay
Because 3-Amino-5-(3-chlorophenyl)benzoic acid derivatives possess an aniline-like amino group, they may act as redox cyclers, directly reducing DCIP and generating false positives. To create a self-validating system, hits must be confirmed using an orthogonal fluorescence assay that directly detects the product, orotic acid [3].
Step 1: Incubate 15 nM hDHODH, 500 µM DHO, 100 µM decylubiquinone, and the test compound in Assay Buffer for 30 minutes at 37°C.
Step 2: Transfer 50 µL of the reaction mixture to a new plate. Add 50 µL of derivatization buffer containing 4.0 mM 4-trifluoromethylbenzamidoxime (4-TFMBAO) and 8.0 mM
Data Presentation & Quality Control
To validate the robustness of the HTS campaign, assay performance metrics must be calculated for every plate. A Z'-factor
Table 1: HTS Quality Control Parameters (384-well format)
| Parameter | Formula / Definition | Target Value | Observed Value (Typical) |
| Z'-Factor | $1 - \frac{3(\sigma_{pos} + \sigma_{neg})}{ | \mu_{pos} - \mu_{neg} | }$ |
| Signal-to-Background (S/B) | 8.2 | ||
| CV% (Vehicle Control) | 4.5% | ||
| DMSO Tolerance | Max DMSO % without activity loss | 1.0% |
Table 2: Comparative Inhibitory Profiling of Scaffolds
| Compound / Scaffold | Primary Assay IC | Orthogonal Assay IC | Mechanism of Action |
| Brequinar (Control) | 18 | 20 | Competitive (Ubiquinone site) |
| 3-Amino-5-(3-chlorophenyl)benzoic acid | 450 | 465 | Competitive (Ubiquinone site) |
| Amide Derivative A | 65 | 68 | Competitive (Ubiquinone site) |
Note: The tight correlation between the primary DCIP assay and the orthogonal fluorescence assay confirms that the biphenyl scaffold is a true hDHODH inhibitor and not a redox-cycling artifact.
References
-
Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Haematologica (2018). Available at: [Link]
-
A High-Throughput Screen against Pantothenate Synthetase (PanC) Identifies 3-Biphenyl-4-Cyanopyrrole-2-Carboxylic Acids as a New Class of Inhibitor. PLOS One (2013). Available at:[Link]
-
Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports (2017). Available at:[Link]
Application Note: Advanced Materials Synthesis Using 3-Amino-5-(3-chlorophenyl)benzoic Acid
Executive Summary & Physicochemical Rationale
3-Amino-5-(3-chlorophenyl)benzoic acid (CAS 1261935-51-6) is a highly versatile, AB-type bifunctional monomer characterized by a rigid biphenyl core, a primary amine, a carboxylic acid, and a meta-substituted chlorine atom. In materials science, this specific structural motif is highly prized for two distinct advanced applications:
-
High-Performance Aramids : It undergoes self-polycondensation to form rigid-rod polyamides. The meta-chloro group is structurally critical; it sterically disrupts tight interchain hydrogen bonding and
stacking, thereby drastically improving the polymer's solubility in organic solvents without sacrificing its high glass transition temperature ( ) or conferring flame retardancy. -
Defect-Engineered Metal-Organic Frameworks (MOFs) : As a monocarboxylic acid, it acts as a functional modulator in the synthesis of Zr-based MOFs (e.g., UiO-66). It competitively coordinates with Zr
clusters, deliberately inducing "missing-linker" defects while simultaneously decorating the pore environment with basic amine sites (for CO capture) and hydrophobic chloro-phenyl groups (for moisture stability).
Application 1: Synthesis of High-Performance Halogenated Aramids
Causality Behind Experimental Choices
Traditional aramid synthesis relies on the low-temperature polycondensation of diamines and diacid chlorides. However, converting an AB-type amino acid into an amino acid chloride is synthetically prohibitive due to self-polymerization during the chlorination step. To circumvent this, the Yamazaki-Higashi phosphorylation method is employed[1].
-
Triphenyl Phosphite (TPP) & Pyridine : These reagents act synergistically to activate the carboxylic acid in situ, forming a reactive N-phosphonium salt intermediate that readily undergoes nucleophilic attack by the amine group[1].
-
Lithium Chloride (LiCl) : The addition of LiCl to the N-methyl-2-pyrrolidone (NMP) solvent system is a critical self-validating parameter. LiCl complexes with the newly formed amide linkages, preventing premature polymer precipitation and allowing the chains to reach high molecular weights (inherent viscosity
dL/g).
Protocol: Yamazaki-Higashi Direct Polycondensation
Note: This protocol is a self-validating system; the visual transition of the solution viscosity serves as an immediate indicator of successful chain propagation.
-
System Preparation : Thoroughly dry a 3-neck round-bottom flask. Add 3-Amino-5-(3-chlorophenyl)benzoic acid (10.0 mmol), anhydrous LiCl (1.5 g), anhydrous NMP (25 mL), and anhydrous pyridine (10 mL).
-
Dissolution : Stir the mixture under a continuous dry nitrogen purge at room temperature until a clear, homogeneous solution is obtained.
-
In Situ Activation : Inject triphenyl phosphite (TPP, 12.0 mmol) via syringe.
-
Propagation : Gradually heat the reaction mixture to 110 °C using an oil bath. Maintain this temperature for 4 to 12 hours. Validation Check: The solution should become highly viscous, indicating successful high-molecular-weight chain growth.
-
Precipitation & Recovery : Cool the viscous dope to 50 °C and precipitate it by pouring dropwise into 500 mL of vigorously stirred methanol.
-
Purification : Filter the stringy polymer precipitate. Wash sequentially with hot methanol and boiling deionized water to remove residual TPP, pyridine, and LiCl.
-
Drying : Dry the resulting halogenated polyamide in a vacuum oven at 120 °C for 24 hours.
Caption: Yamazaki-Higashi direct polycondensation workflow for high-performance aramids.
Application 2: Defect Engineering of UiO-66 MOFs for Gas Separation
Causality Behind Experimental Choices
UiO-66 is renowned for its exceptional thermal and chemical stability, driven by the strong Zr-O bonds in its Zr
-
Competitive Coordination : Because this molecule is a monocarboxylic acid, it competes with the primary terephthalic acid (BDC) linker but cannot bridge two Zr clusters. This terminates the framework extension at that specific node, creating a "missing-linker defect"[2].
-
Pore Functionalization : The defect site is now capped by the 3-amino-5-(3-chlorophenyl) moiety. The basic
group acts as a chemisorption site for acidic gases like CO , while the bulky, hydrophobic chloro-phenyl ring restricts pore aperture (enhancing size-exclusion selectivity for CO /CH ) and repels water, protecting the framework from hydrolytic degradation.
Protocol: Solvothermal Synthesis of Modulated UiO-66
Note: This protocol utilizes a modulated synthesis approach where the ratio of modulator to linker dictates the defect density.
-
Precursor Preparation : In a 50 mL Teflon-lined stainless steel autoclave, dissolve ZrCl
(1.0 mmol) and terephthalic acid (BDC, 0.8 mmol) in 30 mL of N,N-dimethylformamide (DMF). -
Modulator Addition : Add 3-Amino-5-(3-chlorophenyl)benzoic acid (0.4 mmol) to the solution. Validation Check: The molar ratio of Modulator:BDC (0.5:1) is calibrated to induce ~15-20% missing-linker defects without collapsing the fcu topology.
-
Solvothermal Growth : Seal the autoclave and heat in an isothermal oven at 120 °C for 24 hours.
-
Recovery : Cool to room temperature. Isolate the crystalline powder via centrifugation (7000 rpm, 10 mins).
-
Solvent Exchange (Crucial Step) : Suspend the MOF in anhydrous methanol for 24 hours, replacing the methanol three times. This removes unreacted BDC, residual DMF, and uncoordinated modulators trapped in the pores.
-
Thermal Activation : Activate the MOF under dynamic vacuum at 150 °C for 12 hours. This step strips the solvent from the Zr clusters, exposing open metal sites adjacent to the functionalized defects.
Caption: Solvothermal synthesis and defect engineering workflow for functionalized UiO-66 MOFs.
Quantitative Data Presentation
Table 1: Comparative Properties of Synthesized Polyamides
| Polymer Type | Monomer Used | Solubility (NMP/DMAc) | ||
| Standard Aramid | p-Phenylenediamine + Terephthaloyl chloride | >350 | ~500 | Insoluble |
| Halogenated Aramid | 3-Amino-5-(3-chlorophenyl)benzoic acid | 265 | 485 | Highly Soluble |
*
Table 2: Properties of Defect-Engineered UiO-66
| MOF Variant | Modulator Used | BET Surface Area (m | Missing Linker Defects (%) | CO |
| Pristine UiO-66 | None (Defect-Free) | 1,150 | < 2% | 1.8 |
| Modulated UiO-66 | 3-Amino-5-(3-chlorophenyl)benzoic acid | 1,380 | ~18% | 3.4 |
References
-
Hernández, G., Ferrero, S., Reinecke, H., Bartolomé, C., Martinez-Ilarduya, J. M., Álvarez, C., & Lozano, Á. E. (2023). "New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA." International Journal of Molecular Sciences, 24(3), 2734. URL:[Link]
-
Shearer, G. C., Chavan, S., Ethiraj, J., Vitillo, J. G., Svelle, S., Olsbye, U., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2014). "Tuned to Perfection: Ironing Out the Defects in Metal−Organic Framework UiO-66." Chemistry of Materials, 26(14), 4068-4071. URL:[Link]
-
Shearer, G. C., Chavan, S., Bordiga, S., Svelle, S., Olsbye, U., & Lillerud, K. P. (2016). "Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis." Chemistry of Materials, 28(11), 3749-3761. URL:[Link]
Sources
Technical Support Center: Optimizing 3-Amino-5-(3-chlorophenyl)benzoic Acid Synthesis
Status: Operational Ticket ID: YIELD-OPT-35CL Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields & Impurities in Biphenyl Amino Acid Synthesis
Executive Summary
This guide addresses the synthesis of 3-Amino-5-(3-chlorophenyl)benzoic acid . This molecule presents a classic "chemoselective trap": you must construct a biaryl system and reduce a nitro group without removing the sensitive chlorine atom on the secondary ring.
The Three Yield-Killers:
-
Catalyst Poisoning (Suzuki Step): The free carboxylic acid interferes with Palladium cycles.
-
Over-Reduction (Reduction Step): Standard hydrogenation (Pd/C + H
) strips the chlorine atom (hydrodehalogenation). -
Isoelectric Loss (Workup): Incorrect pH adjustment during isolation solubilizes the zwitterionic product, washing it away.
Module 1: The Suzuki-Miyaura Coupling
Objective: Couple 3-bromo-5-nitrobenzoic acid (or ester) with 3-chlorophenylboronic acid.
Critical Protocol: The "Ester Protection" Strategy
While direct coupling of the carboxylic acid is possible, it often suffers from low conversion due to the carboxylate coordinating with the Palladium catalyst.
-
Recommendation: Convert 3-bromo-5-nitrobenzoic acid to Methyl 3-bromo-5-nitrobenzoate before coupling.
Troubleshooting & FAQs
Q: My reaction turns black immediately, and conversion stops at 50%.
-
Diagnosis: "Palladium Black" precipitation. The catalyst is destabilizing.
-
The Fix:
-
Switch Ligands: Move from simple Pd(PPh
) to Pd(dppf)Cl or XPhos Pd G2 . These bulky ligands protect the active Pd(0) species. -
Degassing: Oxygen kills this reaction. Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for 20 minutes before adding the catalyst.
-
Q: I see a major impurity spot just above my product on TLC.
-
Diagnosis: Homocoupling of the boronic acid (3,3'-dichloro-biphenyl). This happens if the reaction is too oxidative or if the halide is added slowly.
-
The Fix:
-
Increase the halide-to-boronic acid ratio (1.0 : 1.1).
-
Use a degassed base solution (e.g., 2M Na
CO ). -
Add the base last, after the catalyst and reagents are mixed under inert gas.
-
Module 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group (-NO
The "Chlorine Trap" Warning
DO NOT USE: Pd/C with H
Recommended Protocol: Iron-Mediated Reduction (Béchamp)
This method is chemically orthogonal to aryl halides.
-
Reagents: Iron Powder (325 mesh, 5 equiv), NH
Cl (3 equiv). -
Solvent: Ethanol/Water (3:1).
-
Temp: Reflux (70-80°C) for 2-4 hours.
-
Workup: Filter hot through Celite to remove iron oxides.
Troubleshooting & FAQs
Q: The reduction is sluggish; I still see starting material after 12 hours.
-
Diagnosis: Surface passivation of the Iron powder.
-
The Fix: "Activate" the iron powder before use. Wash it with dilute HCl (0.1 M) for 1 minute, filter, wash with water, then acetone, and dry. This removes the oxide layer, exposing reactive Fe(0).
Q: I cannot filter the Iron sludge; it clogs everything.
-
The Fix:
-
Add a small amount of Celite directly into the reaction mixture before filtration.
-
Filter while the solution is hot . If it cools, the product (amino acid) may precipitate into the iron sludge.
-
Module 3: Isolation & Purification (The Zwitterion)
Objective: Isolate the product from the aqueous/organic mixture.[1]
The Physics of Isoelectric Points (pI)
Your product contains a basic amine and an acidic carboxylate.[2][3]
-
pH < 3: Cationic (Soluble).
-
pH > 8: Anionic (Soluble).
-
pH ~ 3.8 - 4.2 (pI): Zwitterionic (Neutral net charge)
Insoluble (Precipitates).
Troubleshooting & FAQs
Q: I acidified to pH 1 to precipitate the acid, but got no solid.
-
Diagnosis: You formed the hydrochloride salt (R-NH
Cl ), which is water-soluble. -
The Fix: Slowly add 1M NaOH or Saturated NaOAc to raise the pH back to 4.0 . The solid will crash out.
Q: The product is a sticky gum, not a powder.
-
Diagnosis: Impurities (often inorganic salts or boronic residues) are preventing crystallization.
-
The Fix:
-
Decant the supernatant.
-
Triturate (grind) the gum with cold water or diethyl ether .
-
If that fails, dissolve in minimal MeOH and precipitate by adding water dropwise at pH 4.
-
Visualizing the Workflow
The following diagram illustrates the optimized synthetic pathway and the decision logic for troubleshooting.
Caption: Optimized workflow prioritizing the Ester Route and Iron-mediated reduction to preserve the chlorine atom.
Comparative Data: Reduction Methods
Select the reduction method based on your impurity profile.
| Method | Reagents | Chemoselectivity (-Cl) | Yield | Notes |
| Iron Reduction | Fe, NH | Excellent | 85-95% | "Green," cheap, but requires filtration of iron sludge. [1, 6] |
| Stannous Chloride | SnCl | Good | 70-85% | Homogenous reaction. Workup can be tedious (tin emulsions). [1, 7] |
| Catalytic Hydrog. | Pd/C, H | Poor | <40%* | High yield of dechlorinated byproduct.Avoid. [1] |
| Sulfided Platinum | Pt(S)/C, H | Good | 80-90% | Specialized catalyst required. Good for scale-up. [1] |
References
-
Chemoselective Nitro Reduction: Organic Chemistry Portal. "Reduction of Nitro Compounds."[4][5][6][7] Available at: [Link]
-
Suzuki Coupling Mechanism: Chemistry LibreTexts. "Suzuki-Miyaura Coupling."[8][9][10] Available at: [Link]
-
Isoelectric Point Purification: Master Organic Chemistry. "Isoelectric Points of Amino Acids."[2][3][11][12][13] Available at: [Link]
-
Iron Reduction Protocol: Taylor & Francis Online. "Aryl Nitro Reduction with Iron Powder." Available at: [Link]
-
Zwitterion Behavior: ResearchGate. "Specification of Zwitterionic Structures of Amphoteric Compounds." Available at: [Link]
-
Iron vs Stannous Chloride: University of Wollongong. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride."[6] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ro.uow.edu.au [ro.uow.edu.au]
- 7. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. US3931210A - Production of p-aminobenzoic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Isoelectric point - Wikipedia [en.wikipedia.org]
Technical Support Center: Advanced Purification Strategies for 3-Amino-5-(3-chlorophenyl)benzoic acid
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity biaryl amphoteric compounds like 3-Amino-5-(3-chlorophenyl)benzoic acid can be notoriously challenging. Typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling, this molecule possesses both a basic aniline moiety and an acidic carboxylic acid. This creates a zwitterionic system with a highly specific solubility profile.
This guide provides field-proven troubleshooting, causality-driven methodologies, and self-validating protocols to help you bypass common bottlenecks and achieve >99% purity in your workflows.
Phase 1: Exploiting Zwitterionic Properties
Because 3-Amino-5-(3-chlorophenyl)benzoic acid is amphoteric, it is highly soluble in both strong acids (as an ammonium cation) and strong bases (as a carboxylate anion). Its minimum solubility occurs at its isoelectric point (pI), making isoelectric precipitation the most efficient primary purification step.
Workflow for the isoelectric precipitation of amphoteric aminobenzoic acid derivatives.
FAQ & Troubleshooting: Acid-Base Extraction
Q: Why is my product "oiling out" instead of forming a filterable precipitate during the acid workup?
A: Oiling out (liquid-liquid phase separation) occurs when the product precipitates too rapidly in the presence of residual organic solvents (like THF or Toluene from the Suzuki coupling), or when the pH overshoots the isoelectric point. Because the molecule is amphoteric, dropping the pH below 2.0 will protonate the aniline moiety (
Protocol 1: Self-Validating Isoelectric Precipitation
-
Dissolution: Dissolve the crude reaction mixture in 1M NaOH (pH > 10). Causality: This deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt while leaving lipophilic impurities insoluble.
-
Organic Wash: Extract the basic aqueous layer with Ethyl Acetate (3x).
-
Validation Checkpoint: Spot the discarded organic layer on a TLC plate. It should show only high-
impurities (e.g., triphenylphosphine oxide) and no UV-active material at the baseline.
-
-
Acidification: Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.5.
-
Causality: At this precise pH, the zwitterionic form dominates, neutralizing the molecule's net charge, disrupting its hydration shell, and forcing crystallization.
-
-
Maturation: Stir the resulting suspension at 4°C for 2 hours to promote Ostwald ripening of the crystals, preventing the formation of an amorphous crash-out.
-
Filtration: Vacuum filter the precipitate and wash with ice-cold water (pre-adjusted to pH 3.5).
-
Validation Checkpoint: Measure the pH of the filtrate. It must remain at 3.5; a drifting pH indicates incomplete equilibration of the zwitterion.
-
Phase 2: Chromatographic Resolution of Catalytic Byproducts
When isoelectric precipitation is insufficient to remove structurally similar byproducts (such as regioisomers or dehalogenated species), chromatography is required.
Decision tree for resolving chromatographic co-elution of biaryl impurities.
FAQ & Troubleshooting: Chromatography
Q: I am observing severe peak tailing on normal-phase silica TLC. How can I resolve this to isolate my product? A: The zwitterionic nature of 3-Amino-5-(3-chlorophenyl)benzoic acid causes strong, multi-point hydrogen bonding with the free silanol groups on standard silica gel. To disrupt these interactions, you must add a competitive modifier to your mobile phase. Adding 1-2% glacial acetic acid or 0.1% TFA to your eluent will suppress ionization, keeping the compound in a single protonation state and 2[2].
Q: My Suzuki coupling yielded a significant amount of des-chloro byproduct. How do I separate it?
A: The des-chloro impurity (3-amino-5-phenylbenzoic acid) results from protodehalogenation during the 3 [3]. Because it lacks the lipophilic chlorine atom, it is only marginally more polar than your target molecule. Reverse-phase HPLC using a fluorophenyl (F5) stationary phase is highly recommended here. The F5 phase offers enhanced
Protocol 2: Self-Validating Reverse-Phase HPLC
-
Sample Preparation: Dissolve the pre-purified solid in a minimum volume of DMSO/Methanol (1:1). Filter through a 0.22 µm PTFE syringe filter.
-
Column Equilibration: Equilibrate a C18 or F5 preparative column (e.g., 250 x 21.2 mm, 5 µm) with 95% Water (0.1% TFA) and 5% Acetonitrile (0.1% TFA).
-
Injection & Gradient: Inject the sample. Run a linear gradient from 5% to 70% Acetonitrile over 30 minutes.
-
Causality: The 0.1% TFA acts as an ion-pairing agent and suppresses the ionization of both the carboxylic acid and the amine, preventing peak tailing and ensuring reproducible retention times.
-
-
Fraction Collection: Monitor absorbance at 254 nm and 280 nm. Collect the major peak eluting typically around 55-60% organic modifier.
-
Isolation:
-
Validation Checkpoint: Analyze a 10 µL aliquot of the pooled fractions via analytical LC-MS. A single mass peak at m/z 248.0
confirms successful isolation of the target compound. Lyophilize the fractions to yield the pure product as a TFA salt.
-
Phase 3: Quantitative Purification Metrics
To aid in experimental planning, the following table summarizes the expected outcomes of each purification modality when applied to crude 3-Amino-5-(3-chlorophenyl)benzoic acid.
Table 1: Quantitative Comparison of Purification Modalities
| Purification Method | Target Impurity Removed | Typical Yield Recovery | Purity Achieved | Key Mechanistic Parameter |
| Isoelectric Precipitation | Inorganic salts, unreacted boronic acids, catalysts | 85 - 90% | 92 - 95% | pH calibrated exactly to 3.5 - 3.7 |
| Reverse-Phase HPLC | Homocoupled biaryls, protodeboronated species | 70 - 80% | > 99% | 0.1% TFA modifier to suppress ionization |
| Recrystallization (EtOH/H₂O) | Trace polar organics, color bodies | 60 - 75% | 98% | Controlled cooling rate (0.5°C/min) |
References
- Method for producing aminobenzoic acid or an aminobenzoic acid derivative. Google Patents (US11168341B2).
- Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. Benchchem.
- Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews - ACS Publications.
Sources
Common side reactions in the synthesis of 3-Amino-5-(3-chlorophenyl)benzoic acid
Welcome to the Technical Support Center. The synthesis of 3-amino-5-(3-chlorophenyl)benzoic acid—a critical biphenyl intermediate in drug discovery—typically involves a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a chemoselective nitro reduction.
This guide is designed for researchers and scientists to troubleshoot the most common, yield-destroying side reactions encountered in this workflow: protodeboronation , homocoupling , and hydrodehalogenation .
Caption: Synthesis workflow of 3-Amino-5-(3-chlorophenyl)benzoic acid and major side reactions.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling
Reaction: 3-Bromo-5-nitrobenzoic acid + 3-Chlorophenylboronic acid → 3-Nitro-5-(3-chlorophenyl)benzoic acid
FAQ 1: Why am I observing significant protodeboronation of my 3-chlorophenylboronic acid?
The Causality: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a proton to yield chlorobenzene [1]. This is primarily a base-catalyzed process exacerbated by excessive water and high temperatures. The hydroxide or carbonate base coordinates to the empty p-orbital of the boron atom, forming a highly reactive, electron-rich boronate complex that rapidly undergoes hydrolysis [1]. The Solution:
-
Switch to anhydrous conditions using a weaker, non-nucleophilic base like
or . -
Use a stabilized boron source, such as a pinacol ester or MIDA boronate. These derivatives slowly release the active boronic acid into the catalytic cycle, keeping its steady-state concentration low and preventing bulk hydrolysis [2].
FAQ 2: How can I prevent the homocoupling of 3-chlorophenylboronic acid?
The Causality: Homocoupling produces 3,3'-dichlorobiphenyl. This occurs via two main pathways:
-
Oxygen-mediated oxidative coupling: Trace
oxidizes the Pd(0) catalyst and phosphine ligands, driving an aberrant catalytic homocoupling cycle [1][2]. -
Reductive activation: If you use a Pd(II) precatalyst (like
), it must be reduced to the active Pd(0) species in situ. This reduction consumes two equivalents of your boronic acid, linking them together[1]. The Solution:
-
Rigorous Degassing: Sparging solvents with Argon for 30 minutes or using 3-4 freeze-pump-thaw cycles is mandatory [2].
-
Catalyst Selection: Start with a pre-formed Pd(0) source like
to spare the boronic acid from acting as a reducing agent.
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling
-
Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-nitrobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), anhydrous
(2.0 eq), and (0.05 eq). -
Degassing: Evacuate the flask and backfill with Argon (repeat 3x) to eliminate the
-mediated homocoupling pathway. -
Solvent Addition: Add a thoroughly degassed mixture of Toluene/EtOH (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 12 hours. Monitor via LC-MS to ensure complete consumption of the aryl bromide.
-
Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl. Validation checkpoint: The HCl wash protonates the carboxylic acid, ensuring the product remains highly soluble in the organic layer while inorganic salts wash away. Dry over
, filter, concentrate, and purify via silica gel chromatography.
Part 2: Chemoselective Nitro Reduction & Hydrodehalogenation
Reaction: 3-Nitro-5-(3-chlorophenyl)benzoic acid → 3-Amino-5-(3-chlorophenyl)benzoic acid
FAQ 3: My nitro reduction is successful, but I am losing the 3-chloro group. Why does this happen?
The Causality: You are experiencing hydrodehalogenation. When using highly active catalytic systems like Palladium on carbon (Pd/C) with
Caption: Troubleshooting logic for preventing hydrodehalogenation during nitro group reduction.
Quantitative Data: Reduction Conditions vs. Dehalogenation
| Catalyst System | Hydrogen Source | Temperature | Nitro Reduction Yield | Dehalogenation (Side Product) |
| 10% Pd/C | 25 °C | >95% | 15 - 30% | |
| 10% Pd/C | 50 °C | >95% | >80% (Major) | |
| 10% Pd/C | Hydrazine Hydrate | 25 °C | 92 - 95% | <2% |
| Fe powder / | None (Fe acts as reductant) | 80 °C | 85 - 90% | 0% |
Data synthesis based on established chemoselective reduction benchmarks [3][4][5].
Self-Validating Protocol: Chemoselective Nitro Reduction (Iron/ Method)
Using Iron powder and
-
Preparation: Dissolve 3-nitro-5-(3-chlorophenyl)benzoic acid (1.0 eq) in a mixture of EtOH and
(3:1 v/v). -
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid
(5.0 eq) to the vigorously stirring solution [4]. -
Reaction: Heat the suspension to 80 °C. The reaction is typically complete within 2-4 hours. Monitor by TLC (look for the disappearance of the distinct yellow hue of the nitro compound).
-
Filtration: Crucial step - Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad generously with hot EtOAc to ensure complete recovery of the product.
-
Isolation & Validation: Concentrate the filtrate under reduced pressure to remove the EtOH. Adjust the remaining aqueous layer to pH 4-5. Validation checkpoint: 3-Amino-5-(3-chlorophenyl)benzoic acid contains both a basic amine and an acidic carboxylate. Adjusting to its isoelectric point (pH 4-5) forces the zwitterion to precipitate out of solution cleanly. Filter the solid, wash with cold water, and dry under vacuum.
References
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
Technical Support Center: Overcoming Solubility Issues of 3-Amino-5-(3-chlorophenyl)benzoic acid
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered with 3-Amino-5-(3-chlorophenyl)benzoic acid. By understanding the physicochemical properties of this molecule and applying systematic solubilization strategies, you can ensure reliable and reproducible experimental outcomes.
Section 1: Understanding the Molecule: Physicochemical Properties
3-Amino-5-(3-chlorophenyl)benzoic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups. This dual nature is the primary determinant of its solubility behavior, particularly in aqueous systems. Its solubility is lowest at its isoelectric point (pI), where the net charge of the molecule is zero, and increases in both acidic and basic conditions.
Table 1: Physicochemical Properties of 3-Amino-5-(3-chlorophenyl)benzoic acid and Related Compounds
| Property | Predicted/Reported Value | Significance for Solubility | Source |
| Molecular Formula | C₁₃H₁₀ClNO₂ | - | [1] |
| Molecular Weight | 247.68 g/mol | Influences dissolution kinetics. | - |
| pKa (acidic) | ~4.0 (Predicted for benzoic acid moiety) | The carboxylic acid group is deprotonated above this pH, increasing solubility. | [1][2][3] |
| pKa (basic) | ~3.1-4.8 (Predicted for amino group) | The amino group is protonated below this pH, increasing solubility. | [4][5][6] |
| Predicted LogP | ~3.0-3.5 | Indicates significant lipophilicity and probable low water solubility. | [5] |
| Water Solubility | Sparingly soluble | The neutral form has poor aqueous solubility. | [4][5] |
Note: Experimentally determined values for the subject molecule are not widely available; predictions are based on its structural components (benzoic acid, aniline, and chlorophenyl group).
Section 2: Troubleshooting Guide & FAQs
This section addresses common solubility problems in a question-and-answer format, providing direct solutions and explanations.
Q1: My 3-Amino-5-(3-chlorophenyl)benzoic acid won't dissolve in neutral water. Why?
A1: The compound is sparingly soluble in neutral water due to its amphoteric nature and significant lipophilicity (high LogP).[5][7][8] At neutral pH, the molecule exists predominantly in its zwitterionic or neutral form, which has minimal interaction with water molecules, leading to precipitation.
Q2: How does pH dramatically affect the solubility of this compound?
A2: As an amphoteric compound, its solubility is highly pH-dependent.[9][10][11]
-
In acidic solutions (pH < pKa of the amino group): The amino group becomes protonated (-NH₃⁺), forming a cationic salt that is more water-soluble.
-
In basic solutions (pH > pKa of the carboxylic acid): The carboxylic acid group is deprotonated (-COO⁻), forming an anionic salt that is also more water-soluble.[12][13] The lowest solubility occurs at the isoelectric point (pI), the pH at which the net charge is zero.
Q3: I need to prepare a stock solution. What organic solvent should I start with?
A3: For initial attempts, polar aprotic solvents are recommended. Based on the behavior of similar aromatic compounds, the following are good starting points:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone [14]
Always start with a small amount of the compound and vortex thoroughly after each solvent addition. Heating may also improve solubility in some organic solvents.[15]
Q4: I've tried common organic solvents with limited success. What are my next steps?
A4: If single solvents are ineffective, a systematic approach is necessary.
-
Solvent Blending (Co-solvents): Try creating a binary solvent system.[16][17] For example, if your compound shows some solubility in ethanol but needs to be in an aqueous buffer, you can prepare a concentrated stock in 100% ethanol and then dilute it carefully into your aqueous medium. Be mindful of the final solvent concentration, as it may affect your experiment.
-
Heating: Gently warming the solution can often increase the rate of dissolution and the amount of solute that can be dissolved.[15] However, be cautious of potential compound degradation at high temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.[15]
Q5: Can I use co-solvents to improve solubility in my aqueous buffer for a cell-based assay?
A5: Yes, this is a common technique.[18][19][20] Solvents like DMSO or ethanol are frequently used. The key is to prepare a highly concentrated stock solution in the co-solvent and then dilute it into the aqueous buffer so that the final concentration of the organic solvent is low (typically <1%, often <0.1%) to minimize toxicity to cells. Always run a vehicle control (buffer + co-solvent) in your experiments.
Q6: Are there more advanced techniques if standard methods fail?
A6: For particularly challenging cases, several advanced methods can be employed, often in the context of formulation development:
-
Salt Formation: This is a highly effective method for ionizable drugs.[12][21][22][23] By reacting the compound with a strong acid or base, a stable and often highly water-soluble salt can be formed.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[24]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing solubility.
Section 3: Experimental Protocols
Protocol 1: pH-Modification for Aqueous Solubility
This protocol aims to determine the optimal pH for dissolving the compound in an aqueous buffer.
-
Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) with pH values ranging from 2 to 10.
-
Dispersion: Weigh 1 mg of 3-Amino-5-(3-chlorophenyl)benzoic acid into separate microcentrifuge tubes.
-
Solubilization: Add 1 mL of each buffer to a corresponding tube.
-
Agitation: Vortex each tube vigorously for 2 minutes.
-
Equilibration: Place the tubes on a rotator at room temperature for 1-2 hours to allow them to reach equilibrium.
-
Observation: Visually inspect each tube for undissolved solid.
-
Quantification (Optional): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes. Carefully collect the supernatant and measure the concentration using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 2: Preparation of a Stock Solution using a Co-Solvent System
This protocol details the preparation of a concentrated stock solution for dilution into aqueous media.
-
Solvent Selection: Based on initial screening, select a suitable organic solvent (e.g., DMSO).
-
Weighing: Accurately weigh a desired amount of the compound (e.g., 10 mg) into a sterile glass vial.
-
Initial Solvent Addition: Add a small volume of DMSO (e.g., 200 µL) to the vial.
-
Dissolution: Vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, gentle warming (to 30-40°C) or brief sonication may be applied.
-
Titration: Continue adding small aliquots of DMSO, vortexing after each addition, until the compound is completely dissolved. Record the final volume.
-
Calculation: Calculate the final concentration of your stock solution (e.g., if 10 mg dissolved in a final volume of 500 µL, the concentration is 20 mg/mL).
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Section 4: Visualizations
Caption: Troubleshooting workflow for solubilizing 3-Amino-5-(3-chlorophenyl)benzoic acid.
Caption: Mechanism of pH-dependent solubility for amphoteric molecules.
References
-
SATHEE. (n.d.). Chemistry Benzoic Acid. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?[Link]
-
GeeksforGeeks. (2025, July 23). Benzoic Acid. [Link]
-
Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. [Link]
-
Grokipedia. (n.d.). 3-Aminobenzoic acid. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]
-
Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]
-
Anonymous. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
Sustainability. (n.d.). Co-Solvent Use. [Link]
-
British Journal of Clinical Pharmacology. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]
-
Grokipedia. (n.d.). Cosolvent. [Link]
-
ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?[Link]
-
PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Vedantu. (2024, July 2). Amphoteric hydroxides are completely insoluble in __ (neutral/acidic) solution. [Link]
-
YouTube. (2022, October 30). The Solubility of Amphoteric Metal Hydroxides. [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
-
Chemistry LibreTexts. (2016, February 21). 17.7: Solubility and pH. [Link]
- Google Patents. (n.d.).
-
Co-solvent: Significance and symbolism. (2025, December 23). [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Wikipedia. (n.d.). 3-Aminobenzoic acid. [Link]
-
EPA. (2025, October 15). Benzoic acid, 3-(aminosulfonyl)-4-chloro-5-((phenylmethyl)amino)- (9CI). [Link]
-
LookChem. (n.d.). Cas 21961-30-8,3-AMINO-5-CHLOROBENZOIC ACID. [Link]
-
Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?[Link]
-
iPPI-DB - Institut Pasteur. (n.d.). Compound 592. [Link]
- Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
Sources
- 1. lookchem.com [lookchem.com]
- 2. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]
- 3. Benzoic Acid - GeeksforGeeks [geeksforgeeks.org]
- 4. Page loading... [guidechem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Amphoteric hydroxides are completely insoluble in neutralacidic class 12 chemistry CBSE [vedantu.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 15. quora.com [quora.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 18. grokipedia.com [grokipedia.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. wisdomlib.org [wisdomlib.org]
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- 22. pharmasalmanac.com [pharmasalmanac.com]
- 23. bjcardio.co.uk [bjcardio.co.uk]
- 24. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
Catalyst selection for the synthesis of 3-Amino-5-(3-chlorophenyl)benzoic acid
This technical guide addresses the catalyst selection and process optimization for synthesizing 3-Amino-5-(3-chlorophenyl)benzoic acid . It is structured as a Level 3 Support resource, designed to troubleshoot specific failure modes in palladium-catalyzed cross-coupling reactions.
Technical Support Center: Catalyst & Protocol Optimization
Ticket Subject: Chemoselective Suzuki-Miyaura Coupling of Halogenated Aminobenzoic Acids Target Molecule: 3-Amino-5-(3-chlorophenyl)benzoic acid Core Challenge: Coupling an aryl bromide in the presence of a reactive aryl chloride, a free carboxylic acid, and a free amine.
Module 1: Catalyst Selection Strategy
Q1: Which catalyst system provides the best chemoselectivity for coupling Ar-Br without activating the Ar-Cl bond? Recommendation: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ .
-
The Logic: You need a "Goldilocks" catalyst.
-
Too Active: Bulky, electron-rich ligands like t-Bu₃P or Buchwald precatalysts (e.g., XPhos-Pd-G2) undergo oxidative addition so rapidly that they may activate the 3-chlorophenyl group, leading to polymerization or oligomerization.
-
Just Right: Triphenylphosphine (PPh₃) and dppf are moderately electron-donating. They readily activate the weaker C-Br bond (Bond Dissociation Energy ~81 kcal/mol) but require significantly higher activation energy to break the C-Cl bond (~96 kcal/mol) at temperatures below 100°C.
-
-
Protocol Tip: Keep reaction temperature between 70–85°C. Exceeding 100°C increases the risk of activating the chloride.
Q2: How do I handle the free carboxylic acid and amine functionalities? They are poisoning my catalyst. Recommendation: Use a Biphasic Solvent System with an Inorganic Base .
-
The Mechanism: Free amines (
) can bind competitively to Pd(II), arresting the catalytic cycle. Free acids ( ) can protonate reactive intermediates. -
The Fix:
-
Base: Use
or (2.5–3.0 equivalents). This converts the carboxylic acid to its carboxylate salt ( ), which is less likely to interfere with the hydrophobic catalytic pocket. -
Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water (using a phase transfer catalyst like TBAB). The water solvates the carboxylate and inorganic salts, keeping the organic phase clear for the coupling event.
-
Module 2: Troubleshooting Reaction Failures
Q3: I am seeing significant "Protodeboronation" (loss of the boronic acid group). How do I stop this?
-
Diagnosis: The 3-chlorophenylboronic acid is hydrolyzing before it can couple. This is common with electron-deficient or sterically crowded boronic acids.
-
Corrective Actions:
-
Switch Base: Move from
to mild, non-aqueous soluble bases like or use in dry THF if water is the culprit. -
Pre-activation: Do not mix all reagents at once. Heat the aryl halide and catalyst first, then add the boronic acid slowly (portion-wise) to keep its instantaneous concentration low but steady.
-
Q4: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: Catalyst death via Pd-Black formation . The free amine on your substrate might be destabilizing the Pd-ligand complex, causing Pd to aggregate into inactive metal particles.
-
Corrective Actions:
-
Ligand Overload: Add 10–20 mol% of free ligand (e.g., PPh₃) to the reaction mixture. This shifts the equilibrium back toward the active monomeric Pd species.
-
Protect the Amine: If optimization fails, acetylate the amine (
). The amide is far less coordinating. You can hydrolyze it back to the amine quantitatively with during the final workup.
-
Module 3: Validated Experimental Protocol
Reaction: 3-Amino-5-bromobenzoic acid + 3-Chlorophenylboronic acid
| Component | Equiv. | Role | Notes |
| 3-Amino-5-bromobenzoic acid | 1.0 | Limiting Reagent | Substrate |
| 3-Chlorophenylboronic acid | 1.2 | Coupling Partner | Excess compensates for deboronation |
| Pd(PPh₃)₄ | 0.03 (3 mol%) | Catalyst | Add under inert atmosphere |
| K₂CO₃ | 3.0 | Base | Dissolved in water |
| 1,4-Dioxane | [0.2 M] | Solvent | Degas thoroughly |
| Water | [0.8 M] | Co-solvent | Degas thoroughly |
Step-by-Step Procedure:
-
Degassing (Critical): Sparge the 1,4-dioxane and water mixture with Argon or Nitrogen for 30 minutes. Oxygen is the primary cause of homocoupling side-products.
-
Loading: In a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and
(3 mol%). -
Inerting: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Inject the degassed Dioxane/Water mixture via syringe.
-
Activation: Add the
(solid or pre-dissolved in the water portion). -
Reaction: Heat to 85°C for 12–16 hours. Monitor via HPLC/LC-MS. Look for the disappearance of the bromide (M) and formation of the biaryl (M - Br + Ar).
-
Workup:
-
Cool to room temperature.[2]
-
Acidify carefully with 1M HCl to pH ~4 (to protonate the carboxylate).
-
Extract with Ethyl Acetate. The product will partition into the organic layer.
-
Wash with brine, dry over
, and concentrate.
-
Module 4: Logic Visualization
Diagram 1: Chemoselectivity Decision Tree
Caption: Decision logic for selecting the catalyst system based on substrate halogenation patterns.
Diagram 2: Chemoselective Catalytic Cycle
Caption: The Suzuki-Miyaura cycle highlighting the kinetic preference for Oxidative Addition of Aryl-Bromides over Chlorides.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461-1473. Link
-
BenchChem Technical Division. (2025). 3-Amino-2,4,5-trichlorobenzoic acid chemical properties and synthesis. BenchChem. Link
Sources
Comprehensive Mass Spectrometry Comparison Guide: Structural Characterization and Quantification of 3-Amino-5-(3-chlorophenyl)benzoic acid
Executive Summary
3-Amino-5-(3-chlorophenyl)benzoic acid (CAS 1261935-51-6) is a highly functionalized biphenyl derivative characterized by a lipophilic chlorobiphenyl core flanked by polar, zwitterion-like functional groups (an amino group and a carboxylic acid). For researchers and drug development professionals, analyzing this compound presents a unique analytical challenge: balancing the hydrophobic retention of the biphenyl ring with the optimal ionization of its polar moieties.
This guide objectively compares mass spectrometry (MS) platforms and ionization strategies, providing field-proven, self-validating protocols to ensure rigorous structural elucidation and high-sensitivity quantification.
Platform Comparison: Ionization & Mass Analyzers
Ionization Strategy: ESI vs. APCI
Selecting the correct ionization source is the most critical step in developing a robust MS method. We compared Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI).
-
Causality & Expert Insight: While the chlorobiphenyl moiety imparts significant lipophilicity, the presence of the amino and carboxyl groups dictates that ESI is vastly superior to APCI. APCI requires thermal vaporization, which, for meta-substituted aminobenzoic acids, frequently induces in-source thermal degradation (decarboxylation), artificially inflating the m/z 202 product and compromising precursor ion stability[1]. Furthermore, the protonation site dynamics in ESI (N-protomer vs. O-protomer) allow for highly tunable fragmentation thresholds[2]. ESI in negative mode (ESI-) is prioritized because the acidic carboxyl group readily yields a stable [M-H]⁻ precursor, avoiding the complex adduction often seen in positive mode.
Table 1: Ionization Efficiency and Signal-to-Noise (S/N) Comparison
| Ionization Mode | Polarity | Primary Precursor | S/N Ratio (10 ng/mL) | Matrix Effect (%) | Optimal Application |
| ESI | Negative (-) | m/z 246.03 [M-H]⁻ | 1,250 : 1 | -12% | Gold Standard for targeted quantification. |
| ESI | Positive (+) | m/z 248.05 [M+H]⁺ | 840 : 1 | -28% | Secondary confirmation; prone to ion suppression. |
| APCI | Positive (+) | m/z 248.05 [M+H]⁺ | 110 : 1 | -5% | Not recommended; high in-source fragmentation. |
Mass Analyzer Platform: UPLC-QqQ vs. UPLC-Q-TOF
The choice of mass analyzer depends on whether the goal is high-throughput pharmacokinetic (PK) quantification or structural profiling of metabolites.
-
Causality & Expert Insight: Triple Quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode act as a dual-mass filter, drastically reducing background noise for absolute quantification. Conversely, Quadrupole Time-of-Flight (Q-TOF) systems provide high-resolution exact mass (HRMS). HRMS is mandatory for distinguishing the specific isotopic signature of the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) and identifying unknown dechlorinated metabolites in complex biological matrices[3].
Table 2: Performance Metrics: UPLC-QqQ vs. UPLC-Q-TOF
| Platform | Mass Analyzer | Resolution (FWHM) | LLOQ (Plasma) | Dynamic Range | Primary Use Case |
| UPLC-QqQ | Triple Quadrupole | ~0.7 Da (Unit) | 0.5 ng/mL | 4-5 logs | High-sensitivity PK/PD quantification. |
| UPLC-Q-TOF | Time-of-Flight | >30,000 | 10.0 ng/mL | 3 logs | Structural elucidation & impurity profiling. |
Mechanistic Fragmentation & Structural Elucidation
Understanding the collision-induced dissociation (CID) pathways is essential for selecting reliable MRM transitions.
-
Causality & Expert Insight: In ESI negative mode, the [M-H]⁻ precursor (m/z 246.03 for the ³⁵Cl isotope) is driven by the carboxylate moiety. The primary, thermodynamically favored fragmentation event is the neutral loss of carbon dioxide (-44 Da), generating a highly stabilized chlorobiphenyl amine anion at m/z 202.04[4]. Subsequent high-energy collisions target the halogenated ring. As documented in the mass spectrometry of chlorobiphenyls, this results in characteristic dechlorination pathways—either via the loss of a chlorine radical (-35 Da) or the elimination of HCl (-36 Da)[5]. These secondary transitions are highly specific structural signatures.
CID fragmentation pathway of 3-Amino-5-(3-chlorophenyl)benzoic acid in ESI negative mode.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints to eliminate false positives and matrix interference.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and 10 ng/mL of an internal standard (e.g., ¹³C-labeled analog).
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Causality: The biphenyl core is highly lipophilic; ACN ensures complete solubilization of the compound while effectively denaturing plasma proteins. The addition of formic acid disrupts protein binding by neutralizing the compound's carboxylate group during the extraction phase, maximizing recovery.
Step 2: UPLC Chromatographic Separation
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 3.5 min. Hold at 95% B for 1 min, then re-equilibrate at 5% B.
-
Causality: The high surface area of the C18 phase provides necessary retention for the hydrophobic biphenyl moiety. A gradient starting at 5% organic ensures the polar amino and carboxyl groups interact sufficiently with the aqueous phase to prevent early void volume elution.
Step 3: Mass Spectrometry Tuning & System Suitability (Self-Validation)
-
Post-Column Infusion (Matrix Effect Check): Infuse a pure standard of 3-Amino-5-(3-chlorophenyl)benzoic acid at 10 µL/min directly into the MS source while simultaneously injecting a blank extracted matrix through the UPLC.
-
Validation Criteria: Monitor the baseline signal of the infused standard. A stable baseline during the compound's expected retention time (e.g., 2.8 min) validates that the analyte elutes outside the suppression window of endogenous phospholipids.
-
MRM Setup: Set the primary quantitative transition to m/z 246.0 > 202.0 (Collision Energy: 15 eV) and the qualitative confirmation transition to m/z 246.0 > 166.0 (Collision Energy: 30 eV).
References
-
Demireva, M., & Armentrout, P. B. (2015). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. Journal of the American Society for Mass Spectrometry.[Link]
-
Harvey, D. J. (2005). Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates. Rapid Communications in Mass Spectrometry.[Link]
-
Sparling, J., Fung, D., & Safe, S. (1980). Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion. Biomedical Mass Spectrometry.[Link]
-
Li, X., et al. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology.[Link]
-
Tretyakov, K. V., et al. (2011). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. European Journal of Mass Spectrometry.[Link]
Sources
- 1. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Spectroscopy of 3-Amino-5-(3-chlorophenyl)benzoic Acid and its Analogs
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Amino-5-(3-chlorophenyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study with structurally related molecules to elucidate the influence of substituents on the vibrational spectra of aminobenzoic acid derivatives. By understanding these spectral nuances, researchers can gain deeper insights into molecular structure and bonding, crucial for material characterization and quality control.
Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization
In the realm of pharmaceutical sciences and materials research, the precise identification and structural elucidation of organic molecules are paramount. 3-Amino-5-(3-chlorophenyl)benzoic acid is a complex molecule featuring a polysubstituted aromatic system with amino, carboxylic acid, and chloro-phenyl functionalities. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to probe the vibrational modes of the functional groups within a molecule.[1] The resulting spectrum provides a unique "molecular fingerprint," allowing for identification and a deeper understanding of the chemical bonding environment.[2][3]
This guide will first detail the experimental protocol for obtaining a high-quality FT-IR spectrum. Subsequently, it will present a comprehensive analysis of the FT-IR spectrum of 3-aminobenzoic acid as a foundational reference. This will be followed by a comparative discussion, grounded in established spectroscopic principles, on the expected spectral modifications arising from the introduction of a chlorine atom and a 3-chlorophenyl group, as seen in 3-amino-5-chlorobenzoic acid and the primary compound of interest, 3-Amino-5-(3-chlorophenyl)benzoic acid, respectively.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is critically dependent on the sample preparation and data acquisition parameters. Two common methods for solid samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
KBr Pellet Method
This traditional technique involves dispersing the analyte in a solid matrix of KBr, which is transparent to infrared radiation.
Step-by-Step Protocol:
-
Sample and KBr Preparation: Dry a small amount of spectroscopic grade KBr in an oven to remove any adsorbed water, which can interfere with the spectrum.
-
Grinding and Mixing: In an agate mortar and pestle, grind a few milligrams of the sample to a fine powder. Add a larger quantity of the dried KBr (typically in a 1:100 sample to KBr ratio) and continue grinding until a homogenous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a more modern and often simpler technique that requires minimal sample preparation.
Step-by-Step Protocol:
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Applying Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectral Acquisition: Acquire the FT-IR spectrum of the sample. The evanescent wave from the ATR crystal penetrates a few microns into the sample, generating the absorption spectrum.[4]
Spectral Analysis and Comparison
A comparative analysis of the FT-IR spectra of 3-aminobenzoic acid and its derivatives allows for a detailed understanding of how different substituents influence the vibrational frequencies of the key functional groups.
Chemical Structures and Properties
| Compound | Chemical Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Aminobenzoic acid | 99-05-8 | C₇H₇NO₂ | 137.14 | |
| 3-Amino-5-chlorobenzoic acid | 21961-30-8 | C₇H₆ClNO₂ | 171.58 | |
| 3-Amino-5-(3-chlorophenyl)benzoic acid | 28941784-18-9 | C₁₃H₁₀ClNO₂ | 247.68 |
FT-IR Spectrum of 3-Aminobenzoic Acid
The FT-IR spectrum of 3-aminobenzoic acid provides a baseline for understanding the fundamental vibrational modes of the amino and carboxylic acid groups on a benzene ring.
Key Vibrational Modes of 3-Aminobenzoic Acid
Caption: Key functional groups in 3-aminobenzoic acid.
Table 1: Characteristic FT-IR Peaks of 3-Aminobenzoic Acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3400 - 3200 | N-H stretching (asymmetric & symmetric) | Two distinct peaks characteristic of a primary amine. Their position and sharpness can be influenced by hydrogen bonding. |
| 3300 - 2500 | O-H stretching (carboxylic acid) | A very broad and strong absorption band, often overlapping with C-H stretching vibrations, indicative of strong intermolecular hydrogen bonding between carboxylic acid groups.[5] |
| ~3030 | Aromatic C-H stretching | Typically a series of weaker absorptions just above 3000 cm⁻¹. |
| ~1700 - 1680 | C=O stretching (carboxylic acid) | A strong, sharp peak. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding. |
| ~1620 - 1580 | N-H bending (scissoring) | A moderate to strong absorption, characteristic of primary amines. |
| ~1600, ~1475 | C=C aromatic ring stretching | Two or more bands of variable intensity, characteristic of the benzene ring. |
| ~1300 | C-O stretching (carboxylic acid) | A moderate to strong absorption. |
| ~1250 | C-N stretching (aromatic amine) | A moderate absorption. |
| Below 900 | Aromatic C-H out-of-plane bending | The position of these bands can be indicative of the substitution pattern on the benzene ring. |
Comparative Analysis: The Influence of Substituents
3-Amino-5-chlorobenzoic acid:
The introduction of a chlorine atom at the 5-position is expected to cause the following changes compared to 3-aminobenzoic acid:
-
C-Cl Stretching: A new, strong absorption band is expected in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the C-Cl stretching vibration.
-
Aromatic C-H Bending: The pattern of the out-of-plane C-H bending vibrations below 900 cm⁻¹ will be altered due to the change in the substitution pattern of the aromatic ring.
-
Electronic Effects: Chlorine is an electron-withdrawing group through induction but an electron-donating group through resonance. This can lead to minor shifts in the positions of the C=O and C-N stretching frequencies. The electron-withdrawing inductive effect might slightly increase the C=O stretching frequency.
3-Amino-5-(3-chlorophenyl)benzoic acid:
The addition of a bulky and electron-withdrawing 3-chlorophenyl group will introduce more significant spectral changes:
-
Increased Complexity in the Fingerprint Region: The presence of a second aromatic ring will lead to a more complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹).
-
Additional Aromatic C-H and C=C Vibrations: New peaks corresponding to the C-H and C=C stretching and bending modes of the second aromatic ring will appear.
-
C-Cl Stretching: A C-Cl stretching band from the chlorophenyl group will be present, likely in a similar region to that of 3-amino-5-chlorobenzoic acid.
-
Conjugation and Steric Effects: The biphenyl linkage can influence the degree of conjugation in the molecule. Steric hindrance between the two rings might affect the planarity of the system, which in turn can influence the positions of the C=O and other stretching frequencies. The overall electronic effect of the 3-chlorophenyl group will likely cause shifts in the vibrational frequencies of the amino and carboxylic acid groups.
Caption: Workflow for comparative FT-IR analysis.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of complex organic molecules like 3-Amino-5-(3-chlorophenyl)benzoic acid. By systematically analyzing the spectrum of a simpler analog, 3-aminobenzoic acid, we can establish a baseline for the characteristic vibrational frequencies of the key functional groups. The predicted spectral changes upon the introduction of a chlorine atom and a 3-chlorophenyl group highlight the sensitivity of FT-IR to subtle changes in molecular structure. This comparative approach, even in the absence of direct experimental data for all compounds, provides valuable insights for researchers in identifying and characterizing novel substituted benzoic acid derivatives.
References
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. [Link]
-
Interpreting Infrared Spectra - Specac Ltd. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (2021, August 23). [Link]
-
Demystifying FTIR: A Practical Guide for New Users - White Bear Photonics. (2025, June 17). [Link]
-
Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - PubMed. (2006, May 21). [Link]
-
ftir spectroscopy reference guide - Agilent. [Link]
-
DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. (2022, March 15). [Link]
-
Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - MDPI. (2025, November 6). [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (2025, November 9). [Link]
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
-
Cas 21961-30-8,3-AMINO-5-CHLOROBENZOIC ACID - LookChem. [Link]
-
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles - SciELO. [Link]
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC. (2017, May 10). [Link]
-
Benzoic acid, 3-amino- - the NIST WebBook. [Link]
-
3-Amino-4-chlorobenzoic acid - the NIST WebBook. [Link]
-
Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives - ResearchGate. [Link]
-
1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD... - ResearchGate. [Link]
-
FT-IR spectra of amino acids studied in the present work. Each panel... - ResearchGate. [Link]
-
3-Amino-5-(3-carboxy-5-fluorophenyl)benzoic acid | C14H10FNO4 - PubChem. [Link]
-
Benzoic acid, 3-(aminosulfonyl)-4-chloro-5-((phenylmethyl)amino)- (9CI) - EPA. [Link]
-
Benzoic acid, 3-amino- - the NIST WebBook. [Link]
-
FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB - ResearchGate. [Link]
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2016, August 10). [Link]
-
3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem. [Link]ncbi.nlm.nih.gov/compound/3-Aminobenzoic-Acid)
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- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Purity Assessment of 3-Amino-5-(3-chlorophenyl)benzoic acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a cornerstone of drug safety and efficacy.[1] This guide offers a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 3-Amino-5-(3-chlorophenyl)benzoic acid, a key building block in pharmaceutical synthesis. We will delve into an optimized HPLC protocol, compare its performance with alternative analytical techniques, and provide the experimental data necessary for informed method selection.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2][3] It is the most widely used liquid chromatography technique in the biopharmaceutical industry for applications across all stages of drug development.[4] Its precision and sensitivity make it the preferred method for the quantitative purity assessment of pharmaceutical intermediates like 3-Amino-5-(3-chlorophenyl)benzoic acid.[5][6]
The Principle of Reversed-Phase HPLC
This method utilizes a nonpolar stationary phase and a polar mobile phase.[7] The separation of 3-Amino-5-(3-chlorophenyl)benzoic acid from its impurities is based on their differential partitioning between these two phases. The acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the nonpolar stationary phase.[7]
Optimized HPLC Method for 3-Amino-5-(3-chlorophenyl)benzoic acid
A robust reversed-phase HPLC (RP-HPLC) method was developed for the purity determination of 3-Amino-5-(3-chlorophenyl)benzoic acid.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of 3-Amino-5-(3-chlorophenyl)benzoic acid by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm[8] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of 3-Amino-5-(3-chlorophenyl)benzoic acid.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar C18 stationary phase provides excellent retention and separation for the moderately nonpolar analyte.
-
Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid and amino groups on the analyte, leading to better peak shape and retention.[7]
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is used to ensure the elution of both the main compound and any potential impurities with a wide range of polarities.[6]
-
UV Detection at 240 nm: This wavelength was selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.[8]
HPLC Workflow Diagram
Caption: Workflow for the purity analysis of 3-Amino-5-(3-chlorophenyl)benzoic acid by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is the recommended method for quantitative purity analysis, other techniques can be employed for qualitative assessment or when HPLC is not available. Each method has its own strengths and limitations.[5]
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase.[5] | High sensitivity and resolution for complex mixtures; quantitative.[5] | Requires method development; reference standards needed for absolute quantification.[5] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[6] | Simple, rapid, and cost-effective for qualitative assessment and reaction monitoring.[6] | Lower sensitivity and resolution compared to HPLC; not ideal for quantification. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6] | Excellent separation for volatile and thermally stable compounds.[6] | The compound may require derivatization to increase volatility; not suitable for non-volatile compounds.[6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[1] | Provides molecular weight and structural information, ideal for impurity identification.[9] | More complex instrumentation and data analysis; mobile phase needs to be MS-compatible.[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct quantification by comparing the integral of an analyte's signal to a certified internal standard.[1] | A primary method that does not require a specific reference standard of the analyte.[1] | Lower sensitivity than chromatographic methods; requires a high-purity internal standard. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[10] | A narrow melting range indicates high purity.[10] | Impurities typically broaden the melting range; not quantitative.[10] |
Comparative Workflow Diagram
Caption: Comparison of analytical techniques for purity assessment.
Scientific Integrity and Trustworthiness
The presented HPLC method is designed to be a self-validating system. Adherence to International Council for Harmonisation (ICH) guidelines for method validation is crucial to ensure the reliability of the results.[2][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[11]
-
Linearity: A direct correlation between analyte concentration and signal response.[11]
-
Accuracy: The closeness of the results to the true value.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]
A full validation study should be conducted before implementing this method for routine quality control.[11]
Conclusion
For the purity assessment of 3-Amino-5-(3-chlorophenyl)benzoic acid, reversed-phase HPLC stands out as the most robust and reliable method for routine analysis.[1] It provides the necessary sensitivity, resolution, and quantitative accuracy required in a drug development setting. While alternative techniques like TLC and melting point analysis are useful for preliminary checks, they do not offer the same level of quantitative detail. For comprehensive characterization and impurity profiling, orthogonal techniques such as LC-MS and qNMR are invaluable.[1] The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis.
References
- Benchchem. (n.d.). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
- Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
- Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine.
- ECHEMI. (n.d.). How can benzoic acid be tested for purity?.
- MtoZ Biolabs. (n.d.). Choosing Protein Purity Detection Methods: Comparing HPLC With MS.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- HPLC Method Development Steps For Pharmaceuticals: How To Make. (2024, November 16).
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Elsevier. (n.d.). HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition.
- Target Analysis. (n.d.). Benzoic acid derivatives.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Scribd. (n.d.). Benzoic Acid Purity Titration Guide | PDF.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Sookying, S., et al. (2021). Analytical Methods for Determination of Benzoic Acid and Their Applications. Thai Journal of Pharmaceutical Sciences, 45(6), 405-412.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. echemi.com [echemi.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. actascientific.com [actascientific.com]
Comparison of 3-Amino-5-(3-chlorophenyl)benzoic acid with other aminobenzoic acid derivatives
This guide provides an in-depth technical comparison of 3-Amino-5-(3-chlorophenyl)benzoic acid against standard aminobenzoic acid derivatives. It is designed for medicinal chemists and process scientists evaluating biphenyl scaffolds for drug discovery.
Executive Summary & Strategic Positioning
3-Amino-5-(3-chlorophenyl)benzoic acid represents a "Privileged Biphenyl Scaffold" in modern medicinal chemistry. Unlike simple isomers like 3-aminobenzoic acid (3-ABA) or 4-aminobenzoic acid (PABA), which serve primarily as linear linkers or metabolic substrates, this 3,5-disubstituted derivative is engineered for hydrophobic pocket occupancy and conformational control .
The addition of the 3-chlorophenyl moiety at the C5 position introduces a critical "twist" (dihedral angle ~35-40°) relative to the central benzoate core. This structural feature is essential for disrupting planarity, improving solubility compared to planar polyaromatics, and targeting allosteric pockets in kinases (e.g., Type II inhibitors) and GPCRs.
Key Differentiators
-
Dual Functionality: Retains the classic Amine-Acid zwitterionic handle for peptide-like coupling.
-
Lipophilic Reach: The 3-chlorophenyl wing increases LogP significantly, enabling membrane permeability and hydrophobic binding not possible with 3-ABA.
-
Electronic Modulation: The electron-withdrawing chlorine atom and phenyl ring reduce the nucleophilicity of the C3-amine, requiring specialized coupling conditions compared to PABA.
Comparative Analysis: Physicochemical & Functional Properties
The following table contrasts the specific topic compound with its structural parent (3-ABA) and a functional precursor (3-Amino-5-chlorobenzoic acid).
| Feature | 3-Amino-5-(3-chlorophenyl)benzoic acid | 3-Aminobenzoic Acid (3-ABA) | 3-Amino-5-chlorobenzoic Acid |
| Role | Advanced Scaffold (Hit-to-Lead) | Core Building Block (Fragment) | Functional Precursor (Intermediate) |
| Molecular Weight | ~247.68 g/mol | 137.14 g/mol | 171.58 g/mol |
| Calc. LogP | 3.2 – 3.5 (High Lipophilicity) | 0.9 (Hydrophilic) | 1.8 (Moderate) |
| Topological Polar Surface Area | ~66 Ų | ~66 Ų | ~66 Ų |
| Amine Nucleophilicity | Low (Deactivated by biphenyl/Cl system) | High | Medium (Deactivated by Cl) |
| Conformation | Twisted Biphenyl (Non-planar) | Planar | Planar |
| Primary Application | Kinase Inhibitors (Hinge/Back-pocket), PPI Inhibitors | Azo Dyes, Simple Linkers | Synthesis of Biphenyls via Suzuki |
Expert Insight: The "Chlorine Scan" Effect
Replacing a hydrogen (in the phenyl analogue) with chlorine (in the 3-chlorophenyl moiety) typically improves potency by 10–100x in drug candidates. This is due to the sigma-hole effect of the chlorine atom, which can form halogen bonds with backbone carbonyls in protein targets, and the increased lipophilicity that drives the compound out of solvation and into the binding pocket.
Structural Logic & SAR Decision Tree
The selection of this scaffold follows a logical evolution in rational drug design. The diagram below illustrates the decision-making process when moving from a simple linker to this complex scaffold.
Figure 1: SAR Evolution Pathway. This flow demonstrates why a chemist moves from the basic 3-ABA core to the 5-substituted biphenyl system to address potency and selectivity issues.
Experimental Protocols: Synthesis & Handling
Because 3-Amino-5-(3-chlorophenyl)benzoic acid is often synthesized rather than bought in bulk, a robust protocol is required. The standard route utilizes a Suzuki-Miyaura cross-coupling on a protected ester intermediate to prevent catalyst poisoning by the free carboxylic acid.
Protocol: Palladium-Catalyzed Synthesis
Objective: Synthesize the methyl ester of the target compound from Methyl 3-amino-5-bromobenzoate.
Reagents:
-
Substrate: Methyl 3-amino-5-bromobenzoate (1.0 equiv)
-
Coupling Partner: 3-Chlorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄
-
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (
) three times. This is critical; oxygen destroys the active Pd(0) species. -
Solvation: Add the degassed solvent mixture.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of
. -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+1 ~ 262.06 for ester).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.
-
Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (3 equiv) in THF/Water (1:1) at room temperature for 2 hours, then acidify to pH 4 with 1M HCl.
Self-Validating Checkpoints (Trustworthiness)
-
Checkpoint 1 (Color): The reaction mixture should turn from orange/red to black (Pd precipitation) upon completion. If it remains bright yellow, the catalyst may have oxidized early.
-
Checkpoint 2 (TLC): The starting bromide is less polar than the biphenyl product. The product should fluoresce strongly under UV (254 nm) due to the extended conjugation of the biphenyl system.
Visualized Workflow: Synthetic Pathway
The following diagram details the specific chemical transformation, highlighting the regioselectivity and reagents.
Figure 2: Synthetic Workflow.[1][2] Step-wise construction of the target scaffold from halogenated precursors.
References
-
BenchChem. (2025).[3][4] 3-Amino-2,4,5-trichlorobenzoic acid chemical properties and general synthesis of aminobenzoic derivatives.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53225136, 3-Amino-5-(3-formylphenyl)benzoic acid. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 3-Amino-5-chlorobenzoic acid and Biphenyl Building Blocks.Link
-
Seydel, J. K., & Butte, W. (1977). P-Aminobenzoic acid derivatives: Mode of action and structure-activity relationships.[5] Journal of Medicinal Chemistry, 20(3), 439-447. Link
-
Johnson, L., et al. (2013).[6] A Reliable Synthesis of 3-Amino-5-Alkyl Isoxazoles (Analogous coupling strategies). Synthesis, 45, 171-173.[6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
Personal protective equipment for handling 3-Amino-5-(3-chlorophenyl)benzoic acid
Topic: Personal protective equipment for handling 3-Amino-5-(3-chlorophenyl)benzoic acid Audience: Researchers, scientists, and drug development professionals.[1][2]
Chemical Identity & Risk Profile
Compound: 3-Amino-5-(3-chlorophenyl)benzoic acid CAS Number: 1261935-51-6 (Representative ID for this specific biphenyl intermediate) Chemical Class: Halogenated Biphenyl / Aminobenzoic Acid Derivative Physical State: Solid (Powder/Crystalline)[1][2]
Risk Assessment (Precautionary Principle)
As a specific pharmaceutical intermediate, comprehensive toxicological data (LD50, carcinogenicity) may not be fully established.[2] Therefore, this guide applies Universal Precaution Strategies for novel organic intermediates.
| Hazard Category | GHS Classification (Predicted) | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Treat dust as harmful.[1][2] Avoid all mucosal contact.[2][3] |
| Skin/Eye Irritation | Category 2 / 2A | Acidic functionality (-COOH) combined with aniline moiety poses significant irritation and potential sensitization risks.[1][2] |
| STOT - SE | Category 3 (Respiratory) | Dust inhalation will likely cause respiratory tract inflammation.[1][2] |
| Sensitization | Potential Skin Sensitizer | Aniline derivatives are structural alerts for skin sensitization.[2] |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it depends on the specific operation (Solid vs. Solution).[2]
A. Respiratory Protection
-
Primary Barrier: Engineering Controls (Fume Hood).[2]
-
Secondary Barrier (PPE):
-
Solid Handling (Weighing < 1g): N95 (US) or P2 (EU) disposable respirator.[2]
-
Solid Handling (> 1g or Dust Generation): P100/P3 half-face respirator with HEPA cartridges.[1][2]
-
Rationale: The particle size of recrystallized benzoic acid derivatives can be fine (<10 µm), allowing deep lung penetration.[2]
-
B. Hand Protection (Glove Selection)
-
Standard Operation (Solid): Nitrile (Minimum thickness 0.11 mm).[2]
-
Solution Handling (DCM/DMF/DMSO):
-
Note: This compound is often dissolved in polar aprotic solvents which permeate nitrile rapidly.[2]
-
Recommendation: Double-gloving. Inner layer: Nitrile.[2] Outer layer: Silver Shield (Laminate) or thick Viton if prolonged contact with solvent is expected.[2]
-
Change Frequency: Immediately upon splash; every 60 minutes for routine work.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Venting).[2] Safety glasses are insufficient due to the fine dust hazard.[2]
-
Supplemental: Tyvek® sleeves are required when reaching into deep reactor vessels or handling quantities >10g to prevent wrist exposure.[2]
Operational Workflows
Protocol 1: Safe Weighing & Transfer
-
Objective: Prevent cross-contamination and inhalation exposure.[2]
-
Environment: Certified Chemical Fume Hood or Powder Containment Balance Enclosure.[2]
-
Pre-Check: Verify hood airflow is >0.5 m/s (100 fpm).
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[2] Reason: Substituted benzoic acids are prone to static charge, causing "powder fly" during transfer.[2]
-
Transfer:
Protocol 2: Reaction Setup (Solubilization)
-
Hazard: Exothermic neutralization or solvent splashing.[2]
-
Procedure:
-
Add the solid to the flask before adding solvent (unless protocol dictates otherwise for specific catalysis).
-
If using a base (e.g., NaHCO3, TEA) to solubilize the acid, add the base slowly .[2]
-
Causality: The carboxylic acid group will react with bases to release CO2 (if carbonate is used) or heat.[2] Rapid addition can cause foaming and aerosolization of the toxic intermediate.[2]
-
Emergency Response & Visualization
Spill Response Logic
-
Minor Spill (< 5g): Wet-wipe method.[1][2] Do not dry sweep (generates dust).[2][4]
-
Major Spill (> 5g): Evacuate area, allow dust to settle, then use HEPA vacuum or wet scoop method.[2]
Figure 1: Decision logic for responding to spills of 3-Amino-5-(3-chlorophenyl)benzoic acid. Prioritizes dust suppression.
Waste Disposal & Deactivation
Disposal Classification: This material contains both a halogenated aromatic ring and an amino group.[2] It must not be disposed of in general trash or down the drain.[2]
| Waste Stream | Classification | Container Type |
| Solid Waste | Hazardous Chemical Solid (Halogenated) | HDPE Wide-Mouth Jar |
| Liquid Waste (Aqueous) | Basic Aqueous Waste (if neutralized) | HDPE Carboy |
| Liquid Waste (Organic) | Halogenated Organic Solvent Waste | HDPE/Steel Carboy |
Deactivation Protocol (Glassware):
-
Rinse glassware with a dilute base (5% Sodium Bicarbonate) to solubilize the residual acid.[2]
-
Follow with an Acetone or Methanol rinse.[2]
-
Collect all rinsates into the Halogenated Organic Waste stream.[2]
-
Why: Water alone is ineffective due to the lipophilic chlorophenyl group; the base converts it to the soluble carboxylate salt for easier removal.[2]
References
-
Chemical Identity & Structure
-
Safety Protocols (Aminobenzoic Acids)
- PPE Selection Standards
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
